VUF11211
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H35Cl2N5O |
|---|---|
分子量 |
504.5 g/mol |
IUPAC名 |
5-chloro-6-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C26H35Cl2N5O/c1-3-22-18-32(25-24(28)15-20(16-30-25)26(34)29-4-2)13-14-33(22)23-9-11-31(12-10-23)17-19-5-7-21(27)8-6-19/h5-8,15-16,22-23H,3-4,9-14,17-18H2,1-2H3,(H,29,34)/t22-/m0/s1 |
InChIキー |
XQWKNLJIWOTOKT-QFIPXVFZSA-N |
異性体SMILES |
CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl |
正規SMILES |
CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl |
製品の起源 |
United States |
Foundational & Exploratory
VUF11211: A Technical Guide to its Mechanism of Action as a CXCR3 Allosteric Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of VUF11211, a potent and selective small-molecule modulator of the C-X-C chemokine receptor 3 (CXCR3). This compound is characterized as an allosteric inverse agonist, a mode of action with significant implications for therapeutic development in immunology and oncology. This document details the binding characteristics, functional effects, and downstream signaling consequences of this compound interaction with CXCR3, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
Core Mechanism of Action: Allosteric Inverse Agonism at CXCR3
This compound exerts its pharmacological effects by binding to an allosteric site on the CXCR3 receptor, distinct from the orthosteric site where endogenous chemokine ligands such as CXCL9, CXCL10, and CXCL11 bind.[1] This interaction stabilizes the receptor in an inactive conformation, thereby reducing its basal, ligand-independent activity. This property defines this compound as an inverse agonist.[2][3]
The allosteric nature of this compound's binding means that it can modulate the receptor's function without directly competing with endogenous ligands at the primary binding site. This can offer a more nuanced approach to receptor modulation compared to traditional competitive antagonists.
Binding Characteristics and Affinity
This compound demonstrates high affinity for the human CXCR3 receptor. Radioligand binding studies using tritiated this compound ([³H]this compound) have quantified its binding kinetics, revealing a potent interaction.
| Parameter | Value | Unit | Description |
| Kd | 0.65 | nM | Equilibrium dissociation constant, indicating high binding affinity.[2] |
| kon | 0.03 | min-1nM-1 | Association rate constant.[2] |
| koff | 0.02 | min-1 | Dissociation rate constant.[2] |
Allosteric Binding Site
Site-directed mutagenesis and computational modeling studies have elucidated the binding pocket of this compound within the transmembrane (TM) domains of CXCR3. Unlike some antagonists that bind solely within the "minor pocket," this compound's binding site is more extensive, extending from the minor pocket into the major pocket of the receptor.[1] This unique binding mode involves interactions with residues in multiple transmembrane helices.
Signaling Pathways Modulated by this compound
CXCR3 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi family of G proteins. Agonist activation of CXCR3 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling.
As an inverse agonist, this compound stabilizes the inactive state of CXCR3, thereby attenuating the basal, ligand-independent signaling of the receptor. This is particularly evident in systems where CXCR3 exhibits constitutive activity.[2][3] The binding of this compound prevents the conformational changes required for Gαi protein activation and subsequent downstream signaling cascades.
Experimental Protocols
The characterization of this compound as a CXCR3 allosteric inverse agonist has been established through a series of key in vitro experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity and kinetics of this compound to CXCR3.
-
Cell Lines and Membrane Preparation: HEK293 cells stably expressing human CXCR3 are cultured and harvested. Cell pellets are resuspended in a hypotonic buffer and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are washed and stored at -80°C.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, 0.1% Tween 80, pH 7.4.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]this compound.
-
For competition binding assays, increasing concentrations of unlabeled this compound or other test compounds are included.
-
The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: Saturation binding data is analyzed using non-linear regression to determine the Kd and Bmax. Competition binding data is used to calculate the Ki of competing ligands.
Functional Assays for Inverse Agonism
To demonstrate the inverse agonist activity of this compound, functional assays are performed using a constitutively active mutant (CAM) of CXCR3. In these systems, the receptor signals in the absence of an agonist, and an inverse agonist will reduce this basal signaling.
This assay measures the activation of G proteins, a proximal event to receptor activation.
-
Principle: In the presence of an active GPCR, Gαi proteins exchange GDP for GTP. A non-hydrolyzable analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.
-
Procedure:
-
Membranes from cells expressing the constitutively active CXCR3 mutant are incubated with [³⁵S]GTPγS and GDP.
-
Increasing concentrations of this compound are added to the reaction.
-
After incubation, the reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.
-
The amount of bound radioactivity is measured.
-
-
Expected Outcome: this compound will cause a concentration-dependent decrease in the basal [³⁵S]GTPγS binding, indicative of inverse agonism.
This assay measures the downstream effect of Gαi activation on adenylyl cyclase activity.
-
Principle: Gαi activation inhibits adenylyl cyclase, leading to lower cAMP levels. In a constitutively active system, basal cAMP levels are suppressed. An inverse agonist will reverse this suppression. To measure this, adenylyl cyclase is first stimulated with forskolin.
-
Procedure:
-
Whole cells expressing the constitutively active CXCR3 mutant are treated with forskolin to stimulate cAMP production.
-
Increasing concentrations of this compound are added.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or AlphaScreen).
-
-
Expected Outcome: this compound will cause a concentration-dependent increase in cAMP levels (by inhibiting the constitutive Gαi signaling that suppresses adenylyl cyclase), demonstrating inverse agonism.
Site-Directed Mutagenesis
This technique is employed to identify specific amino acid residues in CXCR3 that are critical for this compound binding.
-
Procedure:
-
Specific amino acid residues within the transmembrane domains of CXCR3, predicted by molecular modeling to be part of the binding pocket, are mutated (e.g., to alanine).
-
The mutant CXCR3 constructs are expressed in a suitable cell line.
-
Radioligand binding assays are performed on membranes from these cells to assess the impact of the mutation on this compound binding affinity.
-
-
Data Interpretation: A significant loss of binding affinity for a particular mutant indicates that the mutated residue is important for the interaction with this compound.
Conclusion
This compound is a potent, high-affinity allosteric inverse agonist of the CXCR3 receptor. Its mechanism of action involves binding to a distinct site within the transmembrane domains, stabilizing an inactive receptor conformation, and consequently reducing basal Gαi-mediated signaling. This detailed understanding of its molecular pharmacology, supported by the experimental methodologies outlined herein, provides a solid foundation for its use as a research tool and for the development of novel therapeutics targeting the CXCR3 pathway.
References
VUF11211: A Technical Guide to its Function as a CXCR3 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C motif chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) critically involved in immune cell trafficking and implicated in a variety of inflammatory diseases and cancer. The discovery of constitutively active mutants of CXCR3 has highlighted the therapeutic potential of inverse agonists, which can reduce the basal, ligand-independent signaling of the receptor. This technical guide provides an in-depth overview of VUF11211, a potent and selective allosteric inverse agonist of CXCR3. We will detail its pharmacological properties, summarize key quantitative data, provide comprehensive experimental protocols for its characterization, and visualize the underlying molecular mechanisms and experimental workflows.
Introduction to CXCR3 and Inverse Agonism
CXCR3 is activated by the interferon-inducible chemokines CXCL9, CXCL10, and CXCL11, leading to the recruitment of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. Like many GPCRs, CXCR3 can exhibit constitutive activity, a state of basal signaling in the absence of an agonist. This has been particularly observed in certain receptor mutants. Inverse agonists are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. They stabilize the inactive conformation of the receptor, thereby reducing its constitutive activity. This compound has been identified as a small molecule that acts as an allosteric inverse agonist at a constitutively active mutant of CXCR3[1].
Quantitative Pharmacological Data for this compound
The following tables summarize the key quantitative data for this compound from radioligand binding and functional assays.
Table 1: Radioligand Binding Affinity of [³H]this compound for CXCR3
| Parameter | Value | Cell Line | Reference |
| Kd (Dissociation Constant) | 0.65 nM | HEK293 cells expressing CXCR3 | [1] |
| kon (Association Rate) | 0.03 min⁻¹nM⁻¹ | HEK293 cells expressing CXCR3 | [1] |
| koff (Dissociation Rate) | 0.02 min⁻¹ | HEK293 cells expressing CXCR3 | [1] |
Table 2: Functional Inverse Agonist Activity of this compound at Constitutively Active CXCR3
| Assay | Parameter | Value | Cell System | Reference |
| [³⁵S]GTPγS Binding | IC₅₀ | Data not explicitly found in public abstracts. | Membranes from cells expressing constitutively active CXCR3 mutant | - |
| Calcium Mobilization | IC₅₀ | Data not explicitly found in public abstracts. | Cells expressing constitutively active CXCR3 mutant | - |
Note: While the primary literature describes this compound as an inverse agonist based on its activity on a constitutively active mutant of CXCR3, specific IC₅₀ values from functional assays demonstrating the reduction of basal signaling were not available in the public abstracts of the reviewed literature. Access to the full text of the primary publication is required to obtain this specific data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for key experiments used in the characterization of this compound.
Radioligand Binding Assay (Competition)
This protocol is adapted from the methods described for the characterization of [³H]this compound[1].
Objective: To determine the binding affinity (Ki) of a test compound for CXCR3 by measuring its ability to compete with the binding of a known radioligand ([³H]this compound).
Materials:
-
HEK293 cell membranes expressing human CXCR3.
-
[³H]this compound (radioligand).
-
Test compound (e.g., unlabeled this compound or other CXCR3 modulators).
-
Binding buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from HEK293 cells stably expressing CXCR3.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M). For determining non-specific binding, use a high concentration of a known CXCR3 ligand (e.g., 10 µM unlabeled this compound). For total binding, add 50 µL of binding buffer.
-
50 µL of [³H]this compound at a final concentration close to its Kd (e.g., 1 nM).
-
50 µL of CXCR3-expressing cell membranes (5-10 µg of protein per well).
-
-
Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through GF/C filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This protocol is a general procedure for measuring G protein activation and can be adapted to assess the inverse agonist activity of this compound on a constitutively active CXCR3 mutant.
Objective: To measure the ability of this compound to decrease the basal level of [³⁵S]GTPγS binding to G proteins in membranes containing a constitutively active CXCR3 mutant.
Materials:
-
Cell membranes expressing a constitutively active CXCR3 mutant.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
This compound.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
Membrane and Compound Preparation: Prepare membranes from cells expressing the constitutively active CXCR3 mutant. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add:
-
25 µL of this compound at various concentrations.
-
25 µL of cell membranes (10-20 µg of protein).
-
25 µL of GDP (final concentration ~10 µM).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through GF/C filters. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the IC₅₀ for the reduction in basal G protein activation.
Visualization of Pathways and Workflows
CXCR3 Signaling Pathway
The following diagram illustrates the canonical Gαi-mediated signaling pathway activated by CXCR3 upon chemokine binding.
Caption: Ligand-activated CXCR3 signaling cascade.
Mechanism of Inverse Agonism
This diagram illustrates the concept of inverse agonism, where this compound stabilizes the inactive state of a constitutively active CXCR3 mutant, thereby reducing basal signaling.
Caption: this compound stabilizes the inactive receptor state.
Experimental Workflow for Inverse Agonist Characterization
The following diagram outlines a typical workflow for identifying and characterizing an inverse agonist for a GPCR like CXCR3.
Caption: Workflow for CXCR3 inverse agonist discovery.
Conclusion
This compound represents a valuable pharmacological tool for the study of CXCR3 biology and a potential starting point for the development of therapeutics targeting diseases driven by CXCR3 constitutive activity. Its characterization as an allosteric inverse agonist underscores the complexity of GPCR modulation and highlights the importance of employing a comprehensive suite of binding and functional assays. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into this compound and the broader field of CXCR3 pharmacology. Future work should focus on obtaining and publishing detailed functional data on this compound's inverse agonist activity to fully elucidate its pharmacological profile.
References
The Role of VUF11211 in Chemokine Receptor Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11211 has emerged as a critical chemical tool for the study of the CXC chemokine receptor 3 (CXCR3), a G protein-coupled receptor implicated in a range of inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding characteristics, and its application in key experimental protocols. Detailed methodologies for radioligand binding, calcium mobilization, and chemotaxis assays are presented to facilitate further research into CXCR3 pharmacology and the development of novel therapeutics.
Introduction to this compound
This compound is a small-molecule, allosteric inverse agonist of the chemokine receptor CXCR3.[1][2][3] Unlike orthosteric ligands that bind to the same site as the endogenous chemokines (CXCL9, CXCL10, and CXCL11), this compound binds to a distinct, allosteric site within the transmembrane domains of the receptor.[4] This interaction stabilizes an inactive conformation of CXCR3, thereby reducing its basal signaling activity. This property is particularly evident in constitutively active mutants of the receptor.[1][2] The radiolabeled form, [3H]this compound, serves as a high-affinity probe for studying the pharmacology of CXCR3.[1][5]
Quantitative Data
The binding and kinetic parameters of this compound for the human CXCR3 receptor have been determined through radioligand binding studies. These data are crucial for the design and interpretation of experiments aimed at characterizing CXCR3 modulators.
| Parameter | Value | Receptor | Reference |
| Dissociation Constant (Kd) | 0.65 nM | Human CXCR3 | [1][2][3] |
| Association Rate (kon) | 0.03 min⁻¹nM⁻¹ | Human CXCR3 | [1][5] |
| Dissociation Rate (koff) | 0.02 min⁻¹ | Human CXCR3 | [1][5] |
Signaling Pathways
CXCR3 is known to signal through multiple intracellular pathways upon activation by its endogenous ligands. As an inverse agonist, this compound is expected to inhibit these pathways by stabilizing the inactive state of the receptor. The primary signaling cascades associated with CXCR3 are initiated by the activation of heterotrimeric G proteins, predominantly of the Gαi family, and the recruitment of β-arrestins.
Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium stores and activate protein kinase C (PKC), respectively. The PI3K pathway leads to the activation of Akt and downstream signaling cascades that regulate cell survival and proliferation. Both G protein-dependent and β-arrestin-mediated pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
Figure 1: CXCR3 G Protein-Coupled Signaling Pathway and Inhibition by this compound.
Figure 2: CXCR3 β-Arrestin Pathway and Inhibition by this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of CXCR3 receptors using [3H]this compound.
Figure 3: Workflow for a Radioligand Saturation Binding Assay.
Materials:
-
HEK293 cells stably expressing human CXCR3
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4)
-
[3H]this compound
-
Unlabeled this compound
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Membrane Preparation: Harvest CXCR3-expressing cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add 25 µL of binding buffer or unlabeled this compound (for non-specific binding, final concentration ~10 µM). Add 25 µL of [3H]this compound at various concentrations (e.g., 0.1 to 20 nM).
-
Incubation: Add 50 µL of the membrane preparation (e.g., 10-20 µg of protein) to each well. Incubate at room temperature for 2 hours with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot specific binding as a function of [3H]this compound concentration and fit the data to a one-site binding model to determine Kd and Bmax.
Calcium Mobilization Assay
This protocol outlines a method to assess the inverse agonist activity of this compound by measuring its effect on intracellular calcium levels in CXCR3-expressing cells.
Figure 4: Workflow for a Calcium Mobilization Assay.
Materials:
-
CXCR3-expressing cells (e.g., CHO or HEK293)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
This compound
-
CXCR3 agonist (e.g., CXCL11)
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed CXCR3-expressing cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS (with probenecid to prevent dye extrusion). Incubate the cells with the loading solution for 1 hour at 37°C.
-
Compound Addition: Wash the cells with HBSS. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the CXCR3 agonist (e.g., CXCL11 at its EC80 concentration) and record the fluorescence intensity over time (e.g., for 2-3 minutes).
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the response as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Chemotaxis Assay
This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on CXCR3-mediated cell migration.
Figure 5: Workflow for a Chemotaxis Assay.
Materials:
-
CXCR3-expressing migratory cells (e.g., activated T cells or a transfected cell line)
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well companion plates
-
This compound
-
CXCR3 chemoattractant (e.g., CXCL11)
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye like Calcein-AM)
Methodology:
-
Assay Setup: Add chemotaxis medium containing the chemoattractant (e.g., CXCL11 at its EC50 concentration) to the lower wells of the 24-well plate.
-
Cell Preparation: Resuspend CXCR3-expressing cells in chemotaxis medium. Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts. Place the inserts into the wells containing the chemoattractant.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification of Migration: Remove the inserts. Collect the cells that have migrated to the lower chamber. Quantify the number of migrated cells using a suitable method.
-
Data Analysis: Plot the number of migrated cells as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is an invaluable tool for the investigation of CXCR3, providing a means to probe the allosteric modulation and inverse agonism of this important chemokine receptor. The detailed protocols and signaling pathway diagrams provided in this guide are intended to serve as a comprehensive resource for researchers in both academic and industrial settings. A thorough understanding and application of these methodologies will undoubtedly contribute to the elucidation of CXCR3's role in health and disease and accelerate the development of novel CXCR3-targeted therapies.
References
- 1. Noncompetitive antagonism and inverse agonism as mechanism of action of nonpeptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotaxis Assay [bio-protocol.org]
- 4. Expression and agonist responsiveness of CXCR3 variants in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of [3H]this compound, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Guide to the Discovery and Development of Histamine H3 Receptor Inverse Agonists
Disclaimer: The compound "VUF11211" could not be identified as a histamine H3 receptor antagonist in publicly available scientific literature. It is possible that this is an internal compound designation, a typographical error, or a compound that has not been disclosed in the public domain. This guide will therefore focus on a well-characterized and clinically approved histamine H3 receptor inverse agonist, Pitolisant (Wakix) , to provide a representative and comprehensive overview of the discovery and development process for this class of compounds.
Introduction to the Histamine H3 Receptor
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] Additionally, the H3R functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[2] This has made the development of inverse agonists, which reduce this basal activity, a key therapeutic strategy.
The Discovery and Development of Pitolisant
Pitolisant (formerly known as BF2.649) was discovered through a rational drug design approach aimed at developing non-imidazole-based H3 receptor antagonists/inverse agonists. The goal was to improve upon the pharmacokinetic properties and potential off-target effects of earlier imidazole-containing compounds.
Lead Identification and Optimization
The development of Pitolisant originated from the exploration of novel chemical scaffolds that could mimic the key pharmacophoric features of earlier H3 receptor ligands. The initial screening of compound libraries identified lead structures that were subsequently optimized through medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties. This iterative process involved the synthesis and biological evaluation of numerous analogues to establish a clear structure-activity relationship (SAR).
Pharmacological Characterization of Pitolisant
A battery of in vitro and in vivo experiments were conducted to determine the pharmacological profile of Pitolisant.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Pitolisant.
Table 1: In Vitro Binding Affinities (Ki) of Pitolisant
| Receptor | Binding Affinity (Ki) [nM] | Species | Reference |
| Human Histamine H3 Receptor | 0.16 | Human | |
| Rat Histamine H3 Receptor | 1.3 | Rat | |
| Human Histamine H1 Receptor | >10,000 | Human | |
| Human Histamine H2 Receptor | >10,000 | Human | |
| Human Histamine H4 Receptor | 2500 | Human | |
| Human Dopamine D2 Receptor | >1000 | Human | |
| Human Serotonin 5-HT2A Receptor | >1000 | Human |
Table 2: In Vitro Functional Activity of Pitolisant
| Assay Type | Parameter | Value [nM] | Species | Reference |
| [³⁵S]GTPγS Binding Assay | IC₅₀ | 2.3 | Rat | |
| cAMP Accumulation Assay | IC₅₀ | 1.4 | Human |
In Vivo Studies
In vivo studies in animal models demonstrated that Pitolisant increases wakefulness and improves cognitive performance. These effects are consistent with its mechanism of action as an H3 receptor inverse agonist, which leads to increased histamine release in the brain.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of Pitolisant.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the histamine H3 receptor.
-
Materials:
-
Cell membranes expressing the recombinant human or rat histamine H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Non-specific binding control: R-α-methylhistamine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the non-specific binding control.
-
After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional activity (inverse agonism) of the test compound at the histamine H3 receptor.
-
Materials:
-
Cell membranes expressing the recombinant histamine H3 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
-
Procedure:
-
Pre-incubate the cell membranes with various concentrations of the test compound in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for the binding of [³⁵S]GTPγS to the G-proteins upon receptor activation (or in this case, to measure the reduction in basal G-protein activation by the inverse agonist).
-
The amount of bound [³⁵S]GTPγS is quantified using either SPA technology or by filtration and scintillation counting.
-
The IC₅₀ values are determined by analyzing the concentration-response curves.
-
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor primarily couples to the Gi/o family of G-proteins. As an inverse agonist, Pitolisant reduces the constitutive activity of the receptor, leading to an increase in the levels of cyclic AMP (cAMP) by disinhibiting adenylyl cyclase.
Caption: H3R Inverse Agonist Signaling Pathway.
Experimental Workflow for H3R Inverse Agonist Screening
The process of identifying and characterizing a novel H3 receptor inverse agonist typically follows a structured workflow, from initial high-throughput screening to in-depth pharmacological profiling.
Caption: H3R Inverse Agonist Screening Workflow.
References
Probing the Allosteric Landscape of CXCR3: A Technical Guide to the Modulator VUF11211
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric modulation of the C-X-C motif chemokine receptor 3 (CXCR3) by the small molecule VUF11211. This document details the binding characteristics, signaling pathways, and experimental methodologies used to characterize this interaction, serving as a resource for researchers in pharmacology and drug discovery.
Introduction to CXCR3 and Allosteric Modulation
The chemokine receptor CXCR3 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system by directing the migration of activated T lymphocytes and natural killer cells.[1][2] Its endogenous ligands are the interferon-γ-inducible chemokines CXCL9, CXCL10, and CXCL11.[1][3] The activation of CXCR3 is implicated in a variety of inflammatory diseases and cancer, making it an attractive therapeutic target.[4][5]
Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric site where endogenous ligands bind.[6] This binding induces a conformational change in the receptor, which can modulate the affinity and/or efficacy of the orthosteric ligand.[6] this compound has been identified as a small-molecule allosteric inverse agonist for CXCR3, offering a tool to probe the receptor's function and a potential starting point for therapeutic development.[4][7]
Quantitative Analysis of this compound Interaction with CXCR3
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data describing its interaction with CXCR3.
Table 1: Binding Affinity and Kinetics of [³H]this compound at CXCR3
| Parameter | Value | Units | Assay Condition |
| Kd | 0.65 | nM | Radioligand binding studies |
| kon | 0.03 | min⁻¹nM⁻¹ | Radioligand binding studies |
| koff | 0.02 | min⁻¹ | Radioligand binding studies |
Data sourced from Scholten et al., 2015.[4]
CXCR3 Signaling Pathways
CXCR3 activation by its endogenous ligands initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological functions mediated by this receptor, such as chemotaxis and cell proliferation. This compound, as an inverse agonist, is expected to inhibit the basal activity of these pathways and antagonize the effects of endogenous agonists.
Upon ligand binding, CXCR3 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5] This G protein activation also leads to the mobilization of intracellular calcium and the activation of the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways.[1] Furthermore, CXCR3 signaling can be mediated by β-arrestins, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[8][9] The phenomenon of "biased agonism," where different ligands preferentially activate either G protein- or β-arrestin-mediated pathways, has been observed for CXCR3.[9][10]
Below is a diagram illustrating the major signaling pathways downstream of CXCR3 activation.
Experimental Protocols
The characterization of allosteric modulators like this compound requires specific experimental designs to elucidate their mechanism of action. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the affinity (Kd) and binding kinetics (kon and koff) of a radiolabeled allosteric modulator and to assess the effect of unlabeled compounds on its binding.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human CXCR3 are cultured under standard conditions.
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
-
Saturation Binding Assay (for Kd):
-
A fixed amount of membrane protein (e.g., 10-20 µg) is incubated with increasing concentrations of [³H]this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubations are carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.
-
-
Competition Binding Assay (for Ki):
-
A fixed concentration of [³H]this compound (near its Kd value) and a constant amount of membrane protein are incubated with increasing concentrations of the unlabeled competitor compound.
-
The assay is performed as described for the saturation binding assay.
-
The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
-
-
Association and Dissociation Kinetics (for kon and koff):
-
Association (kon): A fixed concentration of [³H]this compound is added to the membrane preparation, and specific binding is measured at various time points until equilibrium is reached. The observed association rate constant (k_obs) is determined, and kon is calculated.
-
Dissociation (koff): After reaching equilibrium binding with [³H]this compound, a high concentration of unlabeled this compound is added to prevent re-association of the radioligand. The amount of specifically bound radioligand is measured at different time points. The dissociation rate constant (koff) is determined from the rate of decline in specific binding.
-
Below is a workflow diagram for characterizing an allosteric modulator using radioligand binding assays.
References
- 1. CXCR3 - Wikipedia [en.wikipedia.org]
- 2. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]
- 4. Pharmacological characterization of [3H]this compound, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
VUF11211: An In-Depth Technical Guide on its Inverse Agonist Effects on Constitutively Active CXCR3 Mutants
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) critically involved in immune cell trafficking and a key target in various inflammatory diseases and cancer. Certain mutations in GPCRs can lead to constitutive activity, a state of agonist-independent signaling, which can contribute to pathology. The small molecule VUF11211 has been identified as a potent allosteric inverse agonist of CXCR3. This technical guide provides a comprehensive overview of the effects of this compound on constitutively active CXCR3 mutants, with a particular focus on the well-characterized N3.35A mutant. This document details the quantitative pharmacological data, in-depth experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development efforts targeting CXCR3.
Introduction to CXCR3 and Constitutive Activity
CXCR3 is activated by its cognate chemokines CXCL9, CXCL10, and CXCL11, leading to the activation of intracellular signaling cascades, primarily through Gαi proteins. This activation results in downstream effects such as inhibition of adenylyl cyclase, intracellular calcium mobilization, and activation of the MAPK/ERK and PI3K/Akt pathways, ultimately leading to chemotaxis of immune cells.
Mutations in the seven-transmembrane domain of GPCRs can disrupt the intramolecular interactions that constrain the receptor in an inactive state. The N3.35A mutation in CXCR3, located in the third transmembrane helix, is known to induce a conformational change that mimics the agonist-bound state, leading to constitutive, ligand-independent activation of G protein signaling pathways.[1] This persistent signaling can have significant pathophysiological implications.
This compound: An Allosteric Inverse Agonist of CXCR3
This compound is a small molecule belonging to the piperazinyl-piperidine class of compounds that acts as an allosteric inverse agonist of CXCR3.[2][3] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist can reduce the basal signaling activity of a constitutively active receptor. This compound binds to a site on the receptor distinct from the orthosteric site where endogenous chemokines bind.[4] This allosteric modulation stabilizes an inactive conformation of the receptor, thereby reducing its constitutive activity.
Quantitative Analysis of this compound's Inverse Agonist Activity
The inverse agonist properties of this compound and related compounds have been quantified using various in vitro functional assays. The following tables summarize the key pharmacological data for this compound and structurally similar compounds on the constitutively active CXCR3 N3.35A mutant.
Table 1: Inverse Agonist Potency of this compound and Related Compounds on the Constitutively Active CXCR3 N3.35A Mutant
| Compound | Assay Type | Measured Parameter | Potency (IC50) | Reference |
| This compound | PLC Activation | Inhibition of Basal Signaling | Not explicitly stated, but confirmed as an inverse agonist | [2] |
| VUF10472 | PLC Activation | Inhibition of Basal Signaling | 8 nM | [1] |
| VUF10085 | PLC Activation | Inhibition of Basal Signaling | 32 nM | [1] |
| VUF5834 | PLC Activation | Inhibition of Basal Signaling | 126 nM | [1] |
| VUF10132 | PLC Activation | Inhibition of Basal Signaling | 251 nM | [1] |
Note: While the precise IC50 for this compound on the CXCR3 N3.35A mutant is not available in the cited literature, the data for structurally related compounds demonstrate a clear inverse agonist effect with potencies in the nanomolar range.
Table 2: Radioligand Binding Affinity of [3H]this compound to CXCR3
| Radioligand | Receptor | Assay Type | Affinity Constant (Kd) | Reference |
| [3H]this compound | Wild-Type CXCR3 | Saturation Binding | 0.65 nM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide comprehensive protocols for the key experiments used to characterize the effect of this compound on constitutively active CXCR3 mutants.
Site-Directed Mutagenesis of CXCR3
The constitutively active CXCR3 N3.35A mutant is generated using standard site-directed mutagenesis techniques.
-
Template: A plasmid containing the full-length wild-type human CXCR3 cDNA is used as the template.
-
Primer Design: Complementary oligonucleotide primers containing the desired mutation (e.g., changing the asparagine codon at position 3.35 to an alanine codon) are designed.
-
PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase with the mutagenic primers.
-
Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: The mutated plasmid is transformed into competent E. coli for amplification.
-
Verification: The sequence of the entire CXCR3 coding region is verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any off-target mutations.
Cell Culture and Transfection
HEK293T cells are commonly used for these assays due to their high transfection efficiency and low endogenous chemokine receptor expression.
-
Cell Maintenance: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression, cells are seeded in appropriate culture plates and transfected with the wild-type or mutant CXCR3 expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Assays are typically performed 24-48 hours post-transfection.
[3H]this compound Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to CXCR3.
-
Membrane Preparation:
-
Transfected HEK293T cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are resuspended in a hypotonic buffer (e.g., 15 mM Tris-HCl, 2 mM MgCl2, 0.3 mM EDTA, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and intact cells.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Saturation Binding Assay:
-
A fixed amount of membrane protein (e.g., 5-10 µg) is incubated with increasing concentrations of [3H]this compound in a binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).
-
The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by the receptor and is used to assess the inverse agonist activity of this compound.
-
Reaction Mixture:
-
Cell membranes (10-20 µg) expressing the constitutively active CXCR3 N3.35A mutant are incubated in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
GDP (e.g., 10 µM) is added to stabilize the inactive state of the G proteins.
-
Increasing concentrations of this compound are added.
-
-
Initiation of Reaction:
-
The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.1 nM).
-
-
Incubation:
-
The mixture is incubated at 30°C for 60 minutes.
-
-
Termination and Measurement:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer.
-
The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The basal (constitutive) activity is measured in the absence of any ligand.
-
The percentage of inhibition of basal [35S]GTPγS binding by this compound is calculated to determine its inverse agonist efficacy and potency (IC50).
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.
-
Cell Line: A stable cell line co-expressing the CXCR3 mutant fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX) is used.
-
Cell Plating: Cells are seeded into a 96-well or 384-well white, clear-bottom assay plate and incubated overnight.
-
Compound Addition: Increasing concentrations of this compound are added to the cells to assess its effect on basal β-arrestin recruitment.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.
-
Detection: The detection reagent, containing the substrate for the complemented β-galactosidase enzyme, is added to each well.
-
Signal Measurement: The plate is incubated at room temperature for 60 minutes, and the chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The reduction in the basal chemiluminescent signal in the presence of this compound indicates inverse agonist activity. The potency (IC50) and efficacy of inverse agonism are determined from the concentration-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of the constitutively active CXCR3 N3.35A mutant.
Caption: Logical relationship of this compound's inverse agonism on CXCR3 N3.35A.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of [3H]this compound, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of overlapping but differential binding sites for the high-affinity CXCR3 antagonists NBI-74330 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the pharmacology of piperazinyl-piperidine class ligands.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazinyl-piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of a multitude of biologically active compounds. This structural motif offers a unique combination of rigidity and conformational flexibility, allowing for precise three-dimensional arrangements of pharmacophoric features. This versatility has led to the development of piperazinyl-piperidine-based ligands targeting a wide array of physiological systems, including the central nervous system, inflammatory pathways, and opioid receptors. This technical guide provides an in-depth exploration of the pharmacology of this important class of ligands, with a focus on their structure-activity relationships, receptor binding profiles, and functional activities. Detailed experimental methodologies and visualizations of key signaling pathways are provided to support further research and drug development efforts in this area.
Core Pharmacology of Piperazinyl-Piperidine Ligands
The pharmacological profile of piperazinyl-piperidine derivatives is largely dictated by the nature and substitution patterns of the aryl groups, the linker connecting the two heterocyclic rings, and the substituents on the piperidine nitrogen. These modifications influence the affinity and selectivity of the ligands for their respective biological targets.
Structure-Activity Relationships (SAR)
The piperazinyl-piperidine core can be conceptually divided into several regions for SAR analysis: the piperazine moiety, the piperidine moiety, and the linker connecting them.
-
Piperazine Moiety: Substitutions on the piperazine ring, particularly at the N1 and N4 positions, are critical for target recognition. Aryl or heteroaryl substitutions are common, and the nature of these groups (e.g., electron-donating or -withdrawing substituents) significantly impacts binding affinity and selectivity. For instance, in the context of CXCR3 antagonists, a 2'(S)-ethylpiperazine moiety was shown to dramatically increase receptor affinity[1].
-
Piperidine Moiety: The piperidine ring also offers opportunities for modification to fine-tune pharmacological properties. The substituent on the piperidine nitrogen is a key determinant of activity. For example, in a series of opioid receptor modulators, the nature of the lipophilic side chain attached to the piperidine nitrogen modulated receptor selectivity[2].
-
Linker Region: The linker connecting the piperazine and piperidine rings influences the spatial orientation of the two moieties. The length and rigidity of the linker are critical for optimal interaction with the binding pocket of the target receptor.
Quantitative Data on Piperazinyl-Piperidine Ligands
The following tables summarize the binding affinities and functional potencies of representative piperazinyl-piperidine ligands for various receptor targets.
Table 1: Binding Affinities (Ki) of Piperazinyl-Piperidine Ligands for Histamine H3 and Sigma-1 Receptors [3][4]
| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |
| Compound 4 (Piperazine) | 3.17 | 1531 | - |
| Compound 5 (Piperidine) | 7.70 | 3.64 | - |
| Compound 11 (Piperidine) | 6.2 | 4.41 | 67.9 |
| Compound 13 (Piperazine) | 37.8 | 51.8 | - |
| Compound 16 (Piperazine) | 12.7 | 37.8 | - |
Table 2: Inhibitory Concentrations (IC50) of Pyridyl-Piperazinyl-Piperidine Derivatives as CXCR3 Antagonists [1]
| Compound | Human CXCR3 IC50 (nM) |
| Analog 18j (2'(S)-ethylpiperazine) | 0.2 |
Table 3: Binding Affinities (Ki) and Functional Data of Piperazinyl-Piperidine Opioid Receptor Ligands [2][5]
| Compound | Receptor | Ki (nM) | Functional Activity |
| Compound 5a (Piperazine) | µ | 8.47 | Antagonist |
| δ | 34.3 | Antagonist | |
| κ | 36.8 | Antagonist | |
| Compound 5b (Piperazine) | µ | 0.88 | Antagonist |
| δ | 13.4 | Antagonist | |
| κ | 4.09 | Antagonist | |
| Compound 5c (Piperazine) | µ | 1.01 | Antagonist |
| δ | 6.99 | Antagonist | |
| κ | 1.57 | Antagonist | |
| Tetrahydroquinoline 1 Analog (Piperidine) | MOR | Low nM | Agonist |
| DOR | Low nM | Antagonist |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-labeled antagonist).
-
Test compounds (piperazinyl-piperidine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: G-Protein Coupled Receptor (GPCR) Activation (Calcium Mobilization)
This assay measures the ability of a ligand to activate a GPCR, leading to an increase in intracellular calcium.
-
Materials:
-
Host cells (e.g., HEK293) transiently or stably expressing the GPCR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
A fluorescent plate reader with an injection module.
-
-
Procedure:
-
Plate the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the test compound into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the release of intracellular calcium.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.
-
In Vivo Assays
1. Tail-Flick Test for Analgesia
This test assesses the analgesic properties of a compound by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[6][7][8][9][10]
-
Apparatus: Tail-flick analgesiometer with a radiant heat source.
-
Procedure:
-
Habituate the animal (mouse or rat) to the restraining device.
-
Position the animal's tail over the heat source.
-
Activate the heat source and start a timer.
-
Record the time it takes for the animal to flick its tail away from the heat (tail-flick latency).
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Measure the tail-flick latency at predetermined time points after drug administration.
-
An increase in tail-flick latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.
-
2. Hot-Plate Test for Analgesia
This test also measures thermal nociception and is sensitive to centrally acting analgesics.[11][12][13][14][15]
-
Apparatus: Hot-plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Gently place the animal (mouse or rat) on the hot plate.
-
Start a timer and observe the animal for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency to the first sign of a pain response.
-
Administer the test compound.
-
Measure the hot-plate latency at various time points after drug administration.
-
An increase in latency indicates analgesia. A cut-off time is employed to prevent injury.
-
3. Catalepsy Test for Antipsychotic-like Activity
This test is used to assess the potential for a compound to induce extrapyramidal side effects, a common feature of typical antipsychotics.[16][17][18][19][20]
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure:
-
Administer the test compound to a rat.
-
At a specific time point after administration, gently place the rat's forepaws on the elevated bar.
-
Measure the time the rat remains in this unnatural posture before correcting it.
-
A prolonged time to correct the posture is indicative of catalepsy.
-
4. Forced Swim Test for Antidepressant-like Activity
This is a widely used behavioral test to screen for potential antidepressant effects.[21][22][23][24][25]
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure:
-
Administer the test compound to a mouse or rat.
-
After a specific pre-treatment time, place the animal in the water-filled cylinder from which it cannot escape.
-
Record the animal's behavior over a set period (e.g., 6 minutes).
-
The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water.
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by receptors commonly targeted by piperazinyl-piperidine ligands.
Caption: Opioid Receptor Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway
Caption: CXCR3 Signaling Pathway
Experimental Workflows
Caption: In Vitro Characterization Workflow
References
- 1. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. In-Vivo Models for Management of Pain [scirp.org]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. researchgate.net [researchgate.net]
- 23. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. animal.research.wvu.edu [animal.research.wvu.edu]
- 25. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
VUF11211: A Technical Guide to its Significance in G Protein-Coupled Receptor (GPCR) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11211 has emerged as a critical chemical tool in the study of G protein-coupled receptors (GPCRs), specifically targeting the human chemokine receptor CXCR3. This receptor plays a pivotal role in the immune system, and its dysregulation is implicated in various inflammatory diseases and cancer. This compound, chemically identified as (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, is a potent and selective small-molecule allosteric inverse agonist of CXCR3.[1] Its unique pharmacological profile makes it an invaluable asset for elucidating the complex signaling mechanisms of this receptor and for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental applications, and the signaling pathways it modulates.
Chemical and Pharmacological Properties
This compound is a member of the piperazinyl-piperidine class of compounds.[1] As an allosteric modulator, it binds to a site on the CXCR3 receptor that is topographically distinct from the binding site of endogenous chemokine ligands such as CXCL9, CXCL10, and CXCL11. A key characteristic of this compound is its inverse agonism. This means that it not only blocks the action of agonists but also reduces the basal, constitutive activity of the CXCR3 receptor.[1] This property is particularly useful for studying receptors that exhibit spontaneous activity in the absence of a ligand.
Quantitative Pharmacological Data
The high affinity and specificity of this compound for CXCR3 have been extensively characterized. Its radiolabeled form, [³H]this compound, has facilitated detailed binding studies.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human CXCR3 | Radioligand Binding ([³H]this compound) | Kd | 0.65 | [1] |
| This compound | Human CXCR3 | Radioligand Binding ([³H]this compound) | Ki | 0.87 | |
| VUF10661 | Human CXCR3 | Radioligand Binding ([¹²⁵I]-CXCL11) | IC50 | 180 | [1] |
| VUF11418 | Human CXCR3 | Radioligand Binding ([¹²⁵I]-CXCL11) | IC50 | 330 | [1] |
| Ligand | Parameter | Value | Unit | Reference |
| [³H]this compound | Association Rate Constant (kon) | 0.03 | min⁻¹nM⁻¹ | [1] |
| [³H]this compound | Dissociation Rate Constant (koff) | 0.02 | min⁻¹ | [1] |
CXCR3 Signaling Pathways Modulated by this compound
CXCR3 primarily couples to the Gαi subunit of heterotrimeric G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound counteracts this process by stabilizing an inactive conformation of the receptor, leading to an increase in basal cAMP levels in cells with constitutive CXCR3 activity.
Furthermore, like many GPCRs, CXCR3 can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling. This compound's influence on β-arrestin recruitment provides another avenue for investigating CXCR3 function.
Gαi-Mediated Signaling Pathway
β-Arrestin Recruitment Pathway
References
Methodological & Application
Application Notes and Protocols for Assessing CXCR3 Pharmacology with VUF11211
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the trafficking of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. Its involvement in various autoimmune diseases and cancer has made it an attractive therapeutic target. VUF11211 is a potent and specific small-molecule allosteric inverse agonist of CXCR3.[1][2] This document provides detailed protocols for utilizing this compound to characterize the pharmacology of CXCR3, including its binding affinity and its effects on key functional responses such as chemotaxis and calcium mobilization.
Mechanism of Action
This compound acts as an allosteric inverse agonist for CXCR3.[1][2] This means it binds to a site on the receptor distinct from the orthosteric site where endogenous chemokines (CXCL9, CXCL10, and CXCL11) bind. By binding to this allosteric site, this compound not only blocks the action of the natural ligands but also reduces the basal or constitutive activity of the receptor.
Data Presentation
The following tables summarize the key pharmacological parameters of this compound in various assays assessing CXCR3 function.
Table 1: this compound Binding Affinity for Human CXCR3
| Parameter | Value | Assay Conditions | Reference |
| Kd | 0.65 nM | Radioligand binding assay using [3H]this compound on HEK293 cell membranes expressing human CXCR3. | [1][2] |
| pKi | 8.8 | NanoBRET binding assay using NLuc-CXCR3 and CXCL10-AZD488. | [3] |
Table 2: this compound Functional Potency at Human CXCR3
| Parameter | Value | Assay | Ligand Inhibited (Concentration) | Cell Type | Reference |
| IC50 | Not explicitly found | Chemotaxis Assay | CXCL10 or CXCL11 | T-cells, HEK293-CXCR3 | N/A |
| IC50/Ki | Not explicitly found | Calcium Mobilization Assay | CXCL10 or CXCL11 | CHO-CXCR3, HEK293-CXCR3 | N/A |
Note: While direct IC50/Ki values for this compound in functional assays were not available in the reviewed literature, the provided protocols can be used to determine these values experimentally.
Experimental Protocols
Radioligand Binding Assay with [3H]this compound
This protocol is designed to determine the binding affinity of this compound and other compounds for CXCR3 using [3H]this compound.
Materials:
-
HEK293 cells stably expressing human CXCR3
-
[3H]this compound
-
This compound (unlabeled)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl
-
Glass fiber filters (GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CXCR3 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend in fresh binding buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]this compound (final concentration ~0.5-1.0 nM), and 50 µL of competing ligand (e.g., unlabeled this compound) at various concentrations.
-
For total binding, add 50 µL of binding buffer instead of a competing ligand.
-
For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).
-
Add 100 µL of the membrane preparation (containing 5-10 µg of protein) to each well.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes.
-
Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chemotaxis Assay
This protocol assesses the ability of this compound to inhibit CXCR3-mediated cell migration.
Materials:
-
CXCR3-expressing cells (e.g., activated T-cells, L1.2-CXCR3, or HEK293-CXCR3 cells)
-
Chemoattractant: CXCL10 or CXCL11
-
This compound
-
Assay Medium: RPMI 1640 with 0.5% BSA
-
Transwell inserts (5 µm pore size for lymphocytes, 8 µm for HEK293)
-
24-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
Procedure:
-
Cell Preparation:
-
Label the CXCR3-expressing cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Pre-incubation:
-
In a separate tube, pre-incubate the labeled cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Chemotaxis Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10-100 ng/mL of CXCL10 or CXCL11) to the lower chamber of the 24-well plate.
-
For the negative control, add assay medium without chemoattractant.
-
Place the Transwell insert into each well.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to block CXCR3-mediated intracellular calcium release.
Materials:
-
CXCR3-expressing cells (e.g., CHO-CXCR3 or HEK293-CXCR3 cells)
-
Agonist: CXCL10 or CXCL11
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Plate the CXCR3-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically containing the fluorescent dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Antagonist Pre-incubation:
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 90 µL of assay buffer containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate the plate at room temperature for 10-20 minutes in the dark.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's injector, add 10 µL of the agonist (e.g., CXCL10 or CXCL11 at a concentration that elicits a submaximal response, such as EC80) to each well.
-
Continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response and its subsequent decline.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition as a function of the log concentration of this compound.
-
Determine the IC50 or Ki value from the dose-response curve.
-
Mandatory Visualization
CXCR3 Signaling Pathway
Caption: CXCR3 signaling cascade upon chemokine binding and its inhibition by this compound.
Experimental Workflow: Chemotaxis Inhibition Assay
Caption: Workflow for assessing this compound-mediated inhibition of CXCR3-driven chemotaxis.
Logical Relationship: Allosteric vs. Orthosteric Binding
Caption: Distinct binding sites of orthosteric agonists and allosteric modulators on CXCR3.
References
- 1. Pharmacological characterization of [3H]this compound, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Experimental Design with VUF11211
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11211 is a potent and selective small-molecule allosteric inverse agonist for the C-X-C chemokine receptor 3 (CXCR3)[1]. As an inverse agonist, this compound can reduce the basal activity of the receptor, making it a valuable tool for investigating the physiological and pathological roles of CXCR3. This document provides detailed protocols for key in vitro experiments to characterize the interaction of this compound and other related compounds with CXCR3, including radioligand binding assays, functional assays measuring calcium mobilization, and cell migration (chemotaxis) assays.
Mechanism of Action and Signaling Pathway
CXCR3 is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαi subunit. Upon activation by its cognate chemokines (CXCL9, CXCL10, and CXCL11), CXCR3 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, proliferation, and differentiation. The binding of an agonist to CXCR3 promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Furthermore, CXCR3 activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival and proliferation[2][3][4][5].
As an inverse agonist, this compound binds to an allosteric site on CXCR3 and stabilizes the receptor in an inactive conformation, thereby reducing its basal signaling activity. It can also inhibit the signaling induced by CXCR3 agonists.
CXCR3 Signaling Pathway Diagram
Caption: CXCR3 receptor signaling cascade.
Data Presentation
The following table summarizes the binding affinity of this compound for the human CXCR3 receptor.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human CXCR3 | Radioligand Binding ([³H]this compound) | Kd | 0.65 | [1] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds to the CXCR3 receptor using [³H]this compound as the radioligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cells: HEK293 cells stably expressing human CXCR3.
-
Radioligand: [³H]this compound (Specific activity ~38.4 Ci/mmol)[6].
-
Test Compounds: this compound (unlabeled) and other experimental compounds.
-
Buffers:
-
Membrane Preparation Buffer: 15 mM Tris-HCl, 0.3 mM EDTA, 2 mM MgCl₂, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Reagents: Protease inhibitor cocktail, Bovine Serum Albumin (BSA).
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter plates (e.g., GF/C), vacuum filtration manifold, scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CXCR3 cells to ~90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce or Teflon-glass homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 25 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in binding buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Store membrane preparations at -80°C in aliquots.
-
-
Binding Assay (Competition):
-
Thaw the membrane preparation on ice and dilute in binding buffer to a final concentration of 5-20 µg of protein per well.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding).
-
50 µL of various concentrations of the test compound (typically in DMSO, final concentration ≤1%).
-
50 µL of [³H]this compound (final concentration ~1-2 nM).
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Pre-soak the filter plate with 0.3% polyethyleneimine (PEI).
-
Rapidly filter the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate at 50°C for 30 minutes.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in CXCR3-expressing cells.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Materials:
-
Cells: CHO or HEK293 cells stably expressing human CXCR3.
-
Reagents:
-
Calcium-sensitive dye: Fluo-4 AM.
-
Pluronic F-127.
-
CXCR3 agonist: CXCL10.
-
Test compound: this compound.
-
-
Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: 96-well black-walled, clear-bottom plates, fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Preparation:
-
Seed CXCR3-expressing cells into 96-well black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well.
-
Culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Assay:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Add various concentrations of this compound (or vehicle) to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject a pre-determined EC₈₀ concentration of CXCL10 and continue to measure the fluorescence intensity every second for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the agonist alone (100%) and vehicle control (0%).
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CXCR3-expressing cells towards a chemoattractant gradient.
Experimental Workflow: Chemotaxis Assay
References
- 1. Pharmacological characterization of [3H]this compound, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Binding Affinity of VUF11211: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals focused on characterizing the binding affinity and dissociation constants (Kd) of VUF11211, a small-molecule inverse agonist of the chemokine receptor CXCR3.
Introduction to this compound and its Target: CXCR3
This compound, with the chemical name (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, is a potent and selective allosteric modulator of the C-X-C chemokine receptor 3 (CXCR3).[1][2] CXCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system, and it is implicated in a variety of inflammatory diseases.[1] Understanding the binding kinetics of this compound to CXCR3 is essential for elucidating its mechanism of action and for the development of novel therapeutics targeting this receptor.
Quantitative Data Summary
The binding affinity of this compound for its target receptor, CXCR3, has been experimentally determined. The key quantitative parameters are summarized in the table below.
| Ligand | Receptor | Method | Kd (nM) | kon (min⁻¹nM⁻¹) | koff (min⁻¹) | Reference |
| [³H]this compound | CXCR3 | Radioligand Binding Assay | 0.65 | 0.03 | 0.02 | [1] |
Caption: Binding kinetic parameters of this compound to CXCR3.
Signaling Pathway of CXCR3
This compound acts as an inverse agonist on CXCR3, suggesting it inhibits the basal signaling activity of the receptor. The CXCR3 signaling cascade is initiated by the binding of its natural chemokine ligands (CXCL9, CXCL10, and CXCL11), leading to the activation of intracellular G proteins. This, in turn, triggers downstream effector pathways, including the mobilization of intracellular calcium and the activation of protein kinase cascades, ultimately leading to cell migration and other inflammatory responses.
Caption: Simplified CXCR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for determining the binding affinity of this compound are provided below. These protocols are based on established techniques for studying ligand-receptor interactions.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[3][4] This protocol describes a saturation binding experiment to determine the Kd of a radiolabeled version of this compound, such as [³H]this compound.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [³H]this compound on membranes expressing CXCR3.
Materials:
-
[³H]this compound (Radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Cell membranes prepared from cells overexpressing CXCR3
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for a radioligand saturation binding assay.
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing CXCR3 using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each concentration of [³H]this compound.
-
For total binding, add increasing concentrations of [³H]this compound to the wells.
-
For non-specific binding, add the same increasing concentrations of [³H]this compound along with a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Incubation: Add a consistent amount of CXCR3-expressing membranes (e.g., 10-20 µg of protein) to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding as a function of the [³H]this compound concentration.
-
Fit the data to a one-site saturation binding model using non-linear regression analysis to determine the Kd and Bmax values.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[1][5]
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of this compound binding to immobilized CXCR3.
Materials:
-
Purified, functional CXCR3 protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Workflow Diagram:
Caption: General workflow for an SPR experiment.
Protocol:
-
Immobilization of CXCR3:
-
Activate the surface of a sensor chip (e.g., using EDC/NHS chemistry).
-
Inject the purified CXCR3 solution over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions sequentially over the immobilized CXCR3 surface, starting with the lowest concentration.
-
Each injection cycle consists of:
-
Association Phase: this compound flows over the surface, and binding is monitored as an increase in the SPR signal.
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of this compound is monitored as a decrease in the SPR signal.
-
-
-
Regeneration: After each binding cycle, inject a regeneration solution to remove all bound this compound, preparing the surface for the next injection.
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation phases of the sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rate constants.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[6][7]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to CXCR3.
Materials:
-
Purified, functional CXCR3 protein
-
This compound
-
ITC instrument
-
Matched buffer for both protein and ligand solutions
Workflow Diagram:
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Protocol:
-
Sample Preparation:
-
Dialyze both the purified CXCR3 and this compound into the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas the solutions before use.
-
-
ITC Experiment:
-
Load the CXCR3 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
Initiate the titration, where small aliquots of this compound are injected into the CXCR3 solution. The heat released or absorbed upon binding is measured for each injection.
-
-
Data Analysis:
-
The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.
-
This isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.
-
By following these detailed protocols, researchers can accurately and reliably measure the binding affinity and dissociation constants of this compound, contributing to a deeper understanding of its pharmacology.
References
- 1. Pharmacological characterization of [3H]this compound, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of overlapping but differential binding sites for the high-affinity CXCR3 antagonists NBI-74330 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling VUF11211 for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the labeling of VUF11211, a potent inverse agonist for the C-X-C chemokine receptor 3 (CXCR3), for use in various research applications. While initially investigated in the context of the histamine H3 receptor, recent studies have characterized this compound and its tritiated form, [[1]H]this compound, as a high-affinity CXCR3 ligand[2]. This document will therefore focus on labeling techniques and applications relevant to its activity at the CXCR3 receptor.
Introduction to this compound
This compound, with the chemical name (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, is a small molecule inverse agonist of the CXCR3 receptor. CXCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and is implicated in various inflammatory diseases and cancer. Labeled this compound serves as an invaluable tool for studying the pharmacology, signaling, and in vivo distribution of CXCR3.
Chemical Structure of this compound:
Radiolabeling of this compound
Radiolabeling is a highly sensitive method for quantifying receptor-ligand interactions. Tritiation ([³H]) is a common method for labeling small molecules for in vitro binding assays due to its long half-life and minimal structural perturbation.
Tritiation of this compound to produce [³H]this compound
A tritiated version of this compound, [³H]this compound, has been successfully synthesized and characterized, demonstrating high affinity for the CXCR3 receptor[2]. The following is a generalized protocol based on common tritiation methods for similar compounds. The synthesis of a suitable precursor is the first critical step.
Experimental Protocol: Tritiation of this compound Precursor
Objective: To introduce a tritium label into a this compound precursor via catalytic reduction.
Materials:
-
This compound precursor (e.g., a derivative with a double bond or a halide for reduction/tritium exchange)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) or other suitable catalyst
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or dimethylformamide)
-
Reaction vessel suitable for handling tritium gas
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
Precursor Synthesis: A precursor of this compound suitable for tritiation needs to be synthesized. This may involve introducing a double bond in the N-ethyl group or replacing a halogen on one of the aromatic rings with a precursor for catalytic tritiation.
-
Catalyst Preparation: In a reaction vessel, suspend the catalyst (e.g., 10% Pd/C) in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: Dissolve the this compound precursor in the same anhydrous solvent and add it to the catalyst suspension.
-
Tritiation Reaction: Evacuate the reaction vessel and introduce tritium gas. The reaction is typically stirred at room temperature for several hours. The progress of the reaction should be monitored by a suitable method like thin-layer chromatography (TLC) or HPLC.
-
Work-up: After the reaction is complete, the excess tritium gas is removed, and the catalyst is filtered off. The solvent is then evaporated under reduced pressure.
-
Purification: The crude [³H]this compound is purified using reversed-phase HPLC. A gradient of acetonitrile in water with a small amount of trifluoroacetic acid is a common mobile phase. Fractions are collected, and their radioactivity is measured.
-
Characterization: The radiochemical purity of the final product is determined by analytical HPLC with a radioactivity detector. The specific activity is determined by measuring the radioactivity of a known mass of the compound using a liquid scintillation counter.
Data Presentation: Quantitative Data for [³H]this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) for CXCR3 | 0.65 nM | [2] |
| Association rate constant (kon) | 0.03 min⁻¹nM⁻¹ | [2] |
| Dissociation rate constant (koff) | 0.02 min⁻¹ | [2] |
Logical Workflow for Tritiation:
Caption: Workflow for the synthesis and purification of [³H]this compound.
Fluorescent Labeling of this compound
Fluorescent labeling enables the visualization of CXCR3 in cells and tissues and can be used in fluorescence-based binding assays. The secondary amine in the piperazine ring of this compound is a potential site for labeling.
Experimental Protocol: Fluorescent Labeling of this compound
Objective: To conjugate a fluorescent dye to the secondary amine of this compound.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., an NHS ester or isothiocyanate derivative of fluorescein, rhodamine, or a cyanine dye)
-
Anhydrous aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Reaction vessel
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Reaction Setup: Dissolve this compound in the anhydrous solvent in a reaction vessel.
-
Addition of Base: Add a slight excess of the tertiary amine base to deprotonate the secondary amine of the piperazine ring, increasing its nucleophilicity.
-
Labeling Reaction: Add the amine-reactive fluorescent dye to the solution. The reaction is typically stirred at room temperature for several hours to overnight, protected from light.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS.
-
Purification: The fluorescently labeled this compound is purified by reversed-phase HPLC.
-
Characterization: The final product is characterized by mass spectrometry to confirm the conjugation and by UV-Vis spectroscopy to determine the labeling efficiency.
Experimental Workflow for Fluorescent Labeling:
References
Application Notes and Protocols: Utilizing VUF11211 for the Study of Allosteric Modulator Binding Sites on the Chemokine Receptor CXCR3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
VUF11211 is a potent and selective small-molecule inverse agonist for the C-X-C chemokine receptor 3 (CXCR3).[1][2][3][4] This receptor is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking and is implicated in various inflammatory diseases and cancer.[1][5][6] this compound binds to an allosteric site on CXCR3, making it a valuable tool for investigating the receptor's allosteric modulation.[1][2] The tritiated form of this compound, [3H]this compound, serves as a high-affinity radioligand, enabling the detailed characterization of the binding of other allosteric modulators to CXCR3.[1][2][4]
These application notes provide a comprehensive guide to utilizing this compound, particularly in its radiolabeled form, for the study of allosteric modulator binding sites on CXCR3. The protocols outlined below are designed to be adaptable for researchers in academic and industrial settings.
CXCR3 Signaling Pathway and the Role of this compound
CXCR3 is activated by three interferon-inducible chemokines: CXCL9, CXCL10, and CXCL11. Upon ligand binding, CXCR3 couples primarily to the Gαi subunit of the heterotrimeric G protein complex.[7][8] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways.[7][9][10] These signaling events ultimately regulate cellular responses like chemotaxis, proliferation, and survival.[7][10]
This compound, as an inverse agonist, binds to an allosteric site on CXCR3 and stabilizes the receptor in an inactive conformation. This not only prevents the binding and signaling of the endogenous chemokine ligands but also reduces the basal, ligand-independent activity of the receptor.
Quantitative Data
The binding kinetics of [3H]this compound to the human CXCR3 receptor have been determined in radioligand binding studies.[1][2][4] These data are crucial for designing and interpreting experiments aimed at characterizing other allosteric modulators.
Table 1: Binding Kinetics of [3H]this compound to Human CXCR3 Receptor
| Parameter | Value | Description | Reference |
| Kd | 0.65 nM | Dissociation constant, a measure of binding affinity. | [1][2][4] |
| kon | 0.03 min-1nM-1 | Association rate constant, the rate of radioligand binding to the receptor. | [1][2][4] |
| koff | 0.02 min-1 | Dissociation rate constant, the rate of radioligand unbinding from the receptor. | [1][2][4] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes the use of [3H]this compound to determine the binding affinity (Ki) of unlabeled test compounds for the CXCR3 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the CXCR3 receptor by measuring its ability to displace the binding of [3H]this compound.
Materials:
-
HEK293 cells stably expressing human CXCR3
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Assay buffer: 50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4
-
[3H]this compound (specific activity ~80 Ci/mmol)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds (unlabeled allosteric modulators)
-
96-well microplates
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester)
-
Glass fiber filters (e.g., GF/B or GF/C, pre-treated with 0.5% polyethyleneimine)
Workflow:
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293-CXCR3 cells to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane preparations at -80°C until use.
-
-
Assay Setup:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]this compound (at a final concentration near its Kd, e.g., 0.65 nM), and 50 µL of membrane suspension (e.g., 10-20 µg of protein).
-
Non-specific Binding (NSB): 25 µL of unlabeled this compound (at a final concentration of 10 µM), 25 µL of [3H]this compound, and 50 µL of membrane suspension.
-
Competition Binding: 25 µL of test compound (at various concentrations, typically in a log or semi-log dilution series), 25 µL of [3H]this compound, and 50 µL of membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for at least 4 hours to reduce chemiluminescence.
-
Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand ([3H]this compound) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Saturation Binding Assay
This protocol is used to determine the density of CXCR3 receptors (Bmax) in a given cell or tissue preparation and the dissociation constant (Kd) of [3H]this compound.
Objective: To determine the Bmax and Kd of [3H]this compound for the CXCR3 receptor.
Procedure:
-
Follow the same cell membrane preparation and filtration procedures as in the competitive binding assay.
-
Assay Setup:
-
Incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound (e.g., 0.05 to 10 nM).
-
For each concentration of [3H]this compound, set up parallel incubations in the presence of a high concentration of unlabeled this compound (10 µM) to determine non-specific binding.
-
-
Data Analysis:
-
Calculate specific binding for each concentration of [3H]this compound.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [3H]this compound.
-
Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine Bmax and Kd. Alternatively, a Scatchard plot can be used for linear transformation of the data.
-
This compound, and its radiolabeled counterpart [3H]this compound, are invaluable pharmacological tools for the investigation of the CXCR3 receptor. The protocols detailed in these application notes provide a framework for characterizing the binding of novel allosteric modulators to this important therapeutic target. By employing these methods, researchers can gain crucial insights into the structure-activity relationships of new compounds and advance the development of novel therapeutics for a range of immune-mediated diseases.
References
- 1. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of [3H]this compound, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]
- 6. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 7. CXCR3 - Wikipedia [en.wikipedia.org]
- 8. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of CXCR3-Mediated Signaling in the Metastatic Cascade of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: [3H]VUF11211 Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [3H]VUF11211 in radioligand binding assays. The information is tailored to address common challenges and ensure robust and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during [3H]this compound binding assays, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Non-Specific Binding
-
Question: My assay is showing high non-specific binding, obscuring the specific binding signal. What are the likely causes and how can I reduce it?
-
Answer: High non-specific binding (NSB) can arise from several factors. [3H]this compound, like many radioligands, can bind to non-receptor components such as filters, lipids, and plastics.
-
Potential Causes & Solutions:
-
Radioligand Concentration Too High: Using an excessively high concentration of [3H]this compound can lead to increased binding to low-affinity, non-saturable sites.
-
Solution: Determine the optimal [3H]this compound concentration, typically at or below the Kd value for the CXCR3 receptor. A saturation binding experiment is essential to determine this.
-
-
Inadequate Blocking: The assay buffer may not contain sufficient blocking agents.
-
Solution: Incorporate blocking agents like bovine serum albumin (BSA) or use commercially available blocking buffers to saturate non-specific sites. Pre-treating filters with agents like polyethyleneimine (PEI) can also be effective.
-
-
Insufficient Washing: Inadequate washing of the filters after incubation fails to remove unbound radioligand effectively.
-
Solution: Increase the number and volume of washes with ice-cold wash buffer. Ensure the washing is performed rapidly to prevent dissociation of specifically bound ligand.
-
-
Hydrophobicity of the Ligand: [3H]this compound may exhibit hydrophobic interactions with assay components.
-
Solution: Including a small amount of a non-ionic detergent like Tween-20 in the wash buffer can help reduce non-specific hydrophobic interactions.
-
-
-
Issue 2: Low or No Specific Binding
-
Question: I am observing very low or no specific binding in my assay. What could be the problem?
-
Answer: A weak or absent specific binding signal can be due to issues with the receptor preparation, the radioligand itself, or the assay conditions.
-
Potential Causes & Solutions:
-
Low Receptor Expression: The cell line or tissue preparation may have a low density of the CXCR3 receptor.
-
Solution: Verify the expression of CXCR3 in your preparation using techniques like Western blotting or qPCR. If possible, use a cell line known to express high levels of the receptor.
-
-
Degraded Receptor Preparation: Improper storage or handling of cell membranes can lead to receptor degradation.
-
Solution: Prepare fresh cell membranes and store them at -80°C in appropriate buffers containing protease inhibitors. Avoid repeated freeze-thaw cycles.
-
-
Radioligand Degradation: The tritiated radioligand may have degraded over time.
-
Solution: Check the expiration date of the [3H]this compound stock. If degradation is suspected, a new batch should be obtained.
-
-
Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for binding.
-
Solution: Perform kinetic experiments (association and dissociation) to determine the optimal incubation time to reach equilibrium. Optimize the assay buffer for pH and ionic strength.
-
-
-
Issue 3: Poor Reproducibility and High Variability
-
Question: My replicate data points show high variability, leading to poor reproducibility of the binding curves. What are the common sources of this variability?
-
Answer: High variability can stem from inconsistent experimental technique and issues with reagent preparation.
-
Potential Causes & Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the radioligand, competitor, or membranes can introduce significant error.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like membrane suspensions.
-
-
Inhomogeneous Membrane Suspension: If the membrane preparation is not uniformly suspended, different wells will receive varying amounts of receptor.
-
Solution: Vortex the membrane suspension gently before each pipetting step to ensure a homogenous mixture.
-
-
Inconsistent Washing: Variations in the washing procedure can lead to inconsistent removal of unbound radioligand.
-
Solution: Use a cell harvester for filtration to ensure uniform and rapid washing of all wells.
-
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics.
-
Solution: Use a temperature-controlled incubator or water bath for the incubation step.
-
-
-
Frequently Asked Questions (FAQs)
1. What is [3H]this compound and what is its primary target?
[3H]this compound is a tritiated radioligand. It is a small-molecule inverse agonist for the chemokine receptor CXCR3.[1]
2. What is the reported affinity (Kd) of [3H]this compound for CXCR3?
In radioligand binding studies, [3H]this compound has shown high affinity for CXCR3 with a reported Kd of 0.65 nM.[1]
3. What are the key parameters I can determine using [3H]this compound binding assays?
-
Saturation Binding Assays: These experiments allow for the determination of the equilibrium dissociation constant (Kd), which reflects the affinity of [3H]this compound for the CXCR3 receptor, and the maximum number of binding sites (Bmax), which indicates the receptor density in your preparation.
-
Competition Binding Assays: These assays are used to determine the affinity (Ki) of unlabeled compounds that compete with [3H]this compound for binding to CXCR3.
4. How should I define non-specific binding in my assay?
Non-specific binding is typically determined by measuring the binding of [3H]this compound in the presence of a high concentration of an unlabeled competing ligand that also binds to CXCR3. A commonly used competitor is a known CXCR3 antagonist or even unlabeled this compound.
5. What is a typical concentration range for a saturation binding experiment with [3H]this compound?
A typical saturation binding experiment would involve incubating the membranes with increasing concentrations of [3H]this compound, for example, from 0.01 nM to 10 nM, to span a range both below and above the expected Kd.
Quantitative Data Summary
| Parameter | Value | Receptor | Source |
| Kd | 0.65 nM | CXCR3 | [1] |
| kon | 0.03 min-1nM-1 | CXCR3 | [1] |
| koff | 0.02 min-1 | CXCR3 | [1] |
Experimental Protocols
1. Saturation Binding Assay
This protocol is designed to determine the Kd and Bmax of [3H]this compound for the CXCR3 receptor.
-
Materials:
-
Cell membranes expressing CXCR3
-
[3H]this compound
-
Unlabeled CXCR3 antagonist (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% PEI)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of [3H]this compound in assay buffer to achieve a range of final concentrations (e.g., 0.01-10 nM).
-
For each concentration of [3H]this compound, set up triplicate wells for total binding and triplicate wells for non-specific binding.
-
To the non-specific binding wells, add a high concentration (e.g., 10 µM) of the unlabeled CXCR3 antagonist.
-
Add the appropriate dilution of [3H]this compound to all wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction. The final volume in each well should be consistent (e.g., 250 µL).
-
Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax.
-
2. Competition Binding Assay
This protocol is used to determine the inhibitory constant (Ki) of a test compound for the CXCR3 receptor.
-
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Set up triplicate wells for each concentration of the test compound. Also include wells for total binding (no competitor) and non-specific binding (high concentration of a known CXCR3 antagonist).
-
Add the serial dilutions of the test compound to the appropriate wells.
-
Add a fixed concentration of [3H]this compound to all wells. This concentration should ideally be at or below the Kd of the radioligand.
-
Add the cell membrane preparation to all wells to start the reaction.
-
Incubate, filter, wash, and count as described in the saturation binding protocol.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 of the test compound.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]this compound used and Kd is the dissociation constant of [3H]this compound.
-
Visualizations
References
Technical Support Center: Optimizing VUF11211 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of VUF11211 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic agonist for the G protein-coupled receptor 55 (GPR55). GPR55 is a putative cannabinoid receptor, though its classification remains a subject of research.[1][2] Activation of GPR55 by an agonist like this compound typically leads to the activation of Gαq and Gα12/13 proteins.[3][4] This initiates a downstream signaling cascade involving RhoA and phospholipase C (PLC), resulting in an increase in intracellular calcium concentration ([Ca2+]i) and phosphorylation of extracellular signal-regulated kinase (ERK1/2).[5][6][7]
Q2: What are the common in vitro assays used to measure this compound activity?
Common in vitro assays to assess the activity of GPR55 agonists like this compound include:
-
Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium concentration upon receptor activation.[7][8][9] This is a primary and rapid downstream effect of GPR55 activation.
-
ERK1/2 Phosphorylation Assays (p-ERK): These assays quantify the phosphorylation of ERK1/2, another downstream signaling event following GPR55 activation.[2]
-
β-Arrestin Recruitment Assays: These assays measure the translocation of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling.[10][11]
-
GTPγS Binding Assays: This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes expressing the receptor.[4]
Q3: How should I prepare a stock solution of this compound?
General Protocol for Preparing a this compound Stock Solution:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity DMSO.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to store stock solutions in glass vials with screw caps that have a Teflon disc to form a tight seal.[15]
Q4: What is a typical concentration range for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, the specific assay being performed, and the expression level of GPR55. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. Based on data for other GPR55 agonists, a starting concentration range of 1 nM to 10 µM is often used in initial experiments.[6]
Troubleshooting Guides
Issue 1: No or low signal response after this compound application.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Ensure proper storage of this compound stock solution (aliquoted, -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 30 µM) to determine the EC50 value in your system. The potency of GPR55 ligands can vary significantly between different assays.[5] |
| Low GPR55 Expression in Cells | Verify GPR55 expression in your cell line using qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Cell Health Issues | Ensure cells are healthy, within a suitable passage number, and plated at the correct density. Perform a cell viability assay. |
| Assay Protocol Not Optimized | Review and optimize assay parameters such as incubation times, reagent concentrations, and detection settings. |
| This compound Precipitation | Visually inspect the final dilution in your assay medium for any signs of precipitation. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent effects and precipitation. |
Issue 2: High background signal or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Cell Culture Inconsistency | Maintain consistent cell culture conditions, including passage number, confluency, and seeding density. |
| Reagent Variability | Use high-quality reagents and prepare fresh solutions. Ensure consistent mixing of all components. |
| DMSO Effects | Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects. |
| Assay Plate Issues | Check for edge effects on the assay plate. Avoid using the outer wells or include appropriate controls in these wells. Ensure uniform cell seeding across the plate. |
| Instrument Settings | Optimize instrument settings (e.g., gain, exposure time) for your specific assay to maximize the signal-to-noise ratio. |
Quantitative Data Summary
Table 1: Reported EC50 and IC50 Values for GPR55 Ligands (for reference)
| Compound | Assay Type | Cell Line | Reported Value |
| O-1602 | GPR55 Activation | Not Specified | EC50 = 13 nM[6] |
| AM251 | β-arrestin Recruitment | Not Specified | EC50 = ~3 µM[1] |
| LPI | β-arrestin Recruitment | Not Specified | EC50 = 3.6 µM[1] |
| SR141716A | β-arrestin Recruitment | Not Specified | EC50 = 10.9 µM[1] |
| LPI | ERK1/2 Phosphorylation | hGPR55-expressing cells | EC50 = 200 nM[1] |
| LPI | β-arrestin Recruitment | GPR55E-expressing cells | EC50 = 1.2 µM[11] |
| Cannabidiol (CBD) | GPR55 Antagonism | Not Specified | IC50 = 445 nM[6] |
| ML191 | LPI-induced β-arrestin Trafficking | U2OS | IC50 = 1.08 µM[16] |
| ML192 | LPI-induced β-arrestin Trafficking | U2OS | IC50 = 0.70 µM[16] |
| ML193 | LPI-induced β-arrestin Trafficking | U2OS | IC50 = 0.22 µM[16] |
Note: Specific EC50/IC50 values for this compound were not available in the provided search results. The values in this table are for other known GPR55 ligands and should be used as a general reference for the expected potency range.
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay
This protocol is a general guideline for a fluorescence-based calcium mobilization assay.[8][9][17]
-
Cell Plating: Seed cells expressing GPR55 into a 96-well or 384-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final DMSO concentration).
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes). The signal will increase rapidly upon calcium release.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: GPR55 signaling pathway activated by this compound.
Caption: Workflow for a calcium mobilization assay with this compound.
Caption: Troubleshooting decision tree for low signal in this compound assays.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. strandedtattoo.info [strandedtattoo.info]
- 15. enfanos.com [enfanos.com]
- 16. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting non-specific binding of VUF11211.
Welcome to the technical support center for VUF11211. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small-molecule inverse agonist that specifically targets the human C-X-C motif chemokine receptor 3 (CXCR3). It binds to an allosteric site on the receptor, meaning it does not compete directly with the endogenous chemokine ligands (CXCL9, CXCL10, and CXCL11). The radiolabeled form, [³H]this compound, is a high-affinity tool for studying the CXCR3 receptor.
Q2: What is the significance of this compound being an allosteric modulator?
As an allosteric modulator, this compound can induce conformational changes in the CXCR3 receptor, thereby modulating its activity. This can offer greater subtype selectivity and a different pharmacological profile compared to orthosteric ligands that bind to the same site as the natural chemokines. However, the allosteric binding nature can sometimes introduce complexities in binding assays.
Q3: Which cell lines are known to express CXCR3?
CXCR3 is primarily expressed on activated T lymphocytes and NK cells. In research settings, several cancer cell lines have been shown to express CXCR3, including human breast adenocarcinoma cell lines such as MDA-MB-231, MCF-7, and T47D.[1][2]
Troubleshooting Guide for Non-Specific Binding of this compound
High non-specific binding (NSB) can be a significant issue in radioligand binding assays, obscuring the specific signal and leading to inaccurate data. Below are common causes and solutions tailored for experiments using [³H]this compound.
Issue 1: High background signal across all wells, including those for non-specific binding.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Buffer Conditions | Optimize the pH of the assay buffer to be close to the isoelectric point of the receptor preparation to minimize charge-based interactions. Increase the ionic strength of the buffer by adding salts like NaCl (e.g., 150 mM) to shield electrostatic interactions. | Decreased non-specific binding due to the masking of charged and hydrophobic sites. |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to disrupt hydrophobic interactions between this compound and non-target surfaces. | A reduction in the slope of the non-specific binding curve. |
| Ligand Adsorption to Plasticware | Pre-treat assay plates and pipette tips with a blocking agent like 0.1% Bovine Serum Albumin (BSA) or a commercially available surface coating agent. Including a small amount of BSA (e.g., 0.1%) in the assay buffer can also help. | Reduced loss of [³H]this compound to plastic surfaces, leading to more consistent and accurate concentrations in the assay. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Ensure all reagents are free from particulate matter. | Elimination of a potential source of variability and high background. |
Issue 2: Non-specific binding increases linearly with increasing concentrations of [³H]this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Binding to Filter Membranes (Filtration Assays) | Pre-soak the filter mats in a solution of 0.3-0.5% polyethylenimine (PEI) to reduce the binding of the positively charged radioligand to the negatively charged glass fibers. Consider testing different types of filter materials. | A significant reduction in background signal, especially at higher radioligand concentrations. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer used after filtration. Ensure the washing is performed rapidly to minimize dissociation of the specific binding. | More efficient removal of unbound [³H]this compound, leading to a lower and more consistent non-specific binding signal. |
| Inadequate Blocking of Non-Target Sites | Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. Test a range of concentrations (e.g., 0.1% to 1%) to find the optimal balance between reducing NSB and not interfering with specific binding. | Saturation of non-specific sites on the cell membranes and assay components, resulting in lower background. |
Issue 3: Inconsistent results and poor reproducibility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Assay Not at Equilibrium | Determine the optimal incubation time for [³H]this compound to reach equilibrium by performing a time-course experiment. | Consistent and maximal specific binding with minimal variability between replicate wells. |
| Variable Receptor Expression | Ensure consistent cell culture conditions and passage number for the cells used to prepare membranes. If possible, quantify CXCR3 expression levels (e.g., by Western blot or flow cytometry) for each batch of membranes. | Reduced variability in Bmax values and more reproducible binding data. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with pipetting techniques, especially when preparing serial dilutions of this compound and adding small volumes of radioligand. | Improved precision and accuracy of the experimental data. |
Experimental Protocols
Detailed Radioligand Binding Assay Protocol for [³H]this compound
This protocol is a general guideline and may require optimization for your specific experimental system.
-
Membrane Preparation:
-
Culture CXCR3-expressing cells (e.g., MDA-MB-231) to confluency.
-
Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors).
-
Homogenize the cells using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in homogenization buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
-
Saturation Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM unlabeled this compound or another CXCR3 antagonist) for non-specific binding.
-
50 µL of varying concentrations of [³H]this compound (e.g., 0.1 to 20 nM).
-
100 µL of membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through a PEI-pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Competition Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of varying concentrations of the unlabeled test compound.
-
50 µL of a fixed concentration of [³H]this compound (typically at or near its Kd, e.g., 0.65 nM).
-
100 µL of membrane preparation.
-
-
Follow the incubation, filtration, and counting steps as described for the saturation binding assay.
-
Data Presentation
Binding Affinity of this compound
| Parameter | Value | Reference |
| Kd for [³H]this compound | 0.65 nM | [3][4] |
| Chemical Name | (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide | [3][4] |
Visualizations
CXCR3 Signaling Pathway
Caption: Simplified CXCR3 signaling cascade.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A logical workflow for troubleshooting high NSB.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-biased and probe-dependent modulation of chemokine receptor CXCR3 signaling by negative allosteric modulators [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Improving the signal-to-noise ratio in VUF11211 assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio (S/N) in assays involving VUF11211. A robust signal-to-noise ratio is critical for generating high-quality, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the signal-to-noise ratio (S/N) and why is it important?
The signal-to-noise ratio is a measure that compares the level of a desired signal to the level of background noise.[1] It is a critical parameter for assessing the quality of an assay. A higher S/N ratio indicates a more sensitive and reliable assay, allowing for the confident detection of small changes in the signal. In contrast, a low S/N ratio can mask real effects and lead to inconclusive or erroneous results.
Q2: My this compound assay has a low signal window (low signal-to-background ratio). How can I improve it?
A low signal window, or a small difference between the positive and negative controls, can be a significant source of a poor signal-to-noise ratio. Here are several factors to investigate:
-
Reagent Concentration: The concentrations of your target protein, substrate, and this compound are critical. Systematically titrate each component to find the optimal concentrations that yield the largest signal window.
-
Incubation Time: The kinetics of your reaction will influence the optimal incubation time. Perform a time-course experiment to identify the point at which the signal from your positive control is maximal without a significant increase in the background signal.
-
Buffer Composition: The pH, ionic strength, and presence of additives in your assay buffer can impact the activity of your target and the stability of your reagents. Ensure your buffer conditions are optimal for your specific target.
Q3: I'm observing high background fluorescence in my assay wells. What are the common causes and solutions?
High background fluorescence is a common issue that can significantly decrease the signal-to-noise ratio.[2] Here are potential causes and troubleshooting steps:
-
Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Solution: Measure the fluorescence of this compound alone at various concentrations in your assay buffer. If it is fluorescent, you may need to subtract this background signal from your measurements or consider a different assay format.
-
-
Contaminated Reagents: Buffers, solvents (like DMSO), or other assay components can contain fluorescent impurities.
-
Solution: Test each component of your assay individually for fluorescence. Use high-purity, spectroscopy-grade reagents whenever possible.
-
-
Plasticware: Certain types of microplates can exhibit autofluorescence.
-
Solution: Use low-fluorescence black microplates, which are designed to minimize background signals.
-
-
Cellular Autofluorescence (for cell-based assays): Cells naturally contain molecules that fluoresce, which can contribute to background noise.[3]
-
Solution: Use a cell-free blank to measure and subtract the background fluorescence. Optimizing cell number and washing steps can also help.
-
Q4: The signal in my assay is highly variable between replicate wells. How can I improve precision?
High variability, reflected as a large standard deviation, contributes to noise and reduces the reliability of your data.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting is a major source of variability.
-
Solution: Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Incomplete Reagent Mixing: Failure to properly mix reagents in the assay wells can lead to inconsistent results.
-
Solution: After adding all reagents, gently mix the contents of the wells, for example, by using a plate shaker for a short period. Avoid introducing bubbles.
-
-
Edge Effects: Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature fluctuations, leading to variability.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill them with buffer or media to create a more uniform environment for the inner wells.
-
-
Instrument Settings: Improper instrument settings can introduce noise.
-
Solution: Optimize the gain, exposure time, and read height for your specific assay to maximize the signal without saturating the detector.
-
Experimental Protocols & Data Presentation
Optimizing this compound Concentration
A critical step in any new assay is to determine the optimal concentration range for your test compound. The following table provides an example of how to structure the data from a this compound concentration-response experiment.
| This compound Concentration (µM) | Raw Fluorescence (RFU) | Background Subtracted (RFU) | % Inhibition/Activation |
| 100 | 15,234 | 14,234 | 5.5% |
| 30 | 14,876 | 13,876 | 8.0% |
| 10 | 13,543 | 12,543 | 16.8% |
| 3 | 10,234 | 9,234 | 38.8% |
| 1 | 6,789 | 5,789 | 61.6% |
| 0.3 | 4,321 | 3,321 | 78.0% |
| 0.1 | 2,567 | 1,567 | 89.6% |
| 0 (Positive Control) | 16,000 | 15,000 | 0% |
| No Enzyme (Negative Control) | 1,000 | 0 | 100% |
Troubleshooting High Background: A Step-by-Step Guide
-
Prepare a "Components Only" Plate: In a low-fluorescence microplate, add each component of your assay to separate wells (e.g., buffer only, buffer + this compound, buffer + target protein, buffer + substrate).
-
Read Fluorescence: Measure the fluorescence of this plate using the same instrument settings as your main experiment.
-
Analyze the Data: Identify which component(s) contribute significantly to the background signal.
| Well Contents | Average Fluorescence (RFU) | Standard Deviation |
| Assay Buffer Only | 150 | 15 |
| Buffer + this compound (10 µM) | 850 | 45 |
| Buffer + Target Protein | 200 | 20 |
| Buffer + Substrate | 180 | 18 |
This data would suggest that this compound itself is a major contributor to the background fluorescence.
Visualizing Workflows and Pathways
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low signal-to-noise issues in your this compound assays.
Hypothetical Signaling Pathway for this compound Target
This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a kinase. Understanding the mechanism of action is crucial for assay design.
By systematically addressing these common issues, researchers can significantly improve the quality and reliability of their this compound assay data.
References
Technical Support Center: Addressing Solubility Challenges with Experimental Compounds
This guide provides troubleshooting strategies and frequently asked questions to address solubility issues encountered with small molecule compounds, using VUF11211 as an example, in common experimental buffers. The principles and methods described here are broadly applicable to researchers, scientists, and drug development professionals working with compounds that have limited aqueous solubility.
I. Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when a compound like this compound won't dissolve in my aqueous experimental buffer?
A: Initially, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted to the final working concentration in your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system, typically less than 0.5%.
Q2: How does the pH of the buffer affect compound solubility?
A: The pH of your buffer is a critical factor influencing the solubility of a compound, especially if it has ionizable groups. For acidic or basic compounds, their charge state changes with pH, which in turn affects their solubility. It is advisable to determine the pKa of your compound and select a buffer with a pH that is at least one unit away from the pKa to maintain a more soluble, charged state.
Q3: Can the composition of the buffer itself impact the solubility of my compound?
A: Yes, buffer components can interact with your compound. For instance, phosphate buffers are known to sometimes cause precipitation with certain compounds, particularly those that interact with divalent cations.[1][2] If you suspect buffer interaction, consider switching to a different buffering agent such as HEPES or Tris.[3][4]
Q4: What are the visible signs of compound insolubility or precipitation in my experiment?
A: Visual indicators of insolubility include the appearance of a cloudy or hazy solution, visible particles, or a film on the surface of the solution or at the bottom of the container. These signs suggest that the compound is not fully dissolved at the tested concentration.
Q5: At what concentration should I prepare my buffer to ensure adequate buffering capacity without interfering with my experiment?
A: Generally, buffer concentrations between 25 mM and 100 mM are recommended for systems that do not involve active hydrogen proton exchange.[3] A concentration that is too low may lead to pH instability, while a concentration that is too high could potentially affect the experimental results.[3]
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues.
Problem: My compound has precipitated out of the working solution.
-
Question 1: How was the working solution prepared?
-
Answer A (Directly in buffer): If the compound was added directly to the aqueous buffer, this is likely the cause. Most poorly soluble compounds require an organic solvent to create a concentrated stock solution first.
-
Answer B (From a stock solution): If a stock solution was used, the issue might be the final concentration or the dilution method. Proceed to the next questions.
-
-
Question 2: What is the concentration of the organic solvent in the final working solution?
-
High Concentration (>1%): A high percentage of organic solvent can be toxic to cells or interfere with protein function. However, if solubility is a major issue, a slightly higher concentration might be necessary, but appropriate vehicle controls are essential.
-
Low Concentration (<0.5%): This is ideal for most biological assays. If precipitation still occurs, the compound's solubility limit in the aqueous buffer has likely been exceeded.
-
-
Question 3: How was the dilution from the stock solution performed?
-
Rapid Dilution: Adding a small volume of concentrated stock directly into a large volume of buffer can cause localized high concentrations and lead to precipitation.
-
Recommended Method (Serial Dilution): Perform serial dilutions or add the stock solution to the buffer dropwise while vortexing to ensure rapid and even dispersion.
-
-
Question 4: Have you tried altering the buffer conditions?
-
pH Adjustment: As mentioned in the FAQs, adjusting the pH can significantly impact solubility.
-
Different Buffer System: Switching from a phosphate-based buffer to HEPES or Tris can prevent potential interactions.[1][2][3][4]
-
Adding Excipients: In some cases, the addition of solubilizing agents or surfactants (e.g., Tween 20) at low concentrations can help maintain compound solubility.[4]
-
III. Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following table serves as a template for researchers to systematically test and record the solubility of their compound under various conditions.
| Solvent/Buffer System | Compound Concentration (µM) | Temperature (°C) | pH | Observations (e.g., Clear, Precipitate, Hazy) |
| DMSO | 10,000 | 25 | N/A | Clear |
| Ethanol | 5,000 | 25 | N/A | Clear |
| PBS | 10 | 37 | 7.4 | Precipitate after 1 hour |
| PBS with 0.1% DMSO | 10 | 37 | 7.4 | Hazy |
| HEPES Buffer | 10 | 37 | 7.4 | Clear |
| Tris-HCl | 10 | 37 | 7.4 | Clear |
| PBS | 10 | 37 | 6.0 | Hazy |
| PBS | 10 | 37 | 8.0 | Clear |
IV. Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the desired amount of the compound (e.g., this compound) in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication step may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: A Basic Solubility Test in Aqueous Buffer
-
Prepare a series of dilutions of your compound from the stock solution in your chosen experimental buffer (e.g., PBS, HEPES).
-
A common starting point is to test concentrations ranging from 1 µM to 100 µM.
-
For each concentration, add the required volume of the stock solution to the buffer. Ensure the final concentration of the organic solvent remains constant across all samples and is below the tolerance level of your assay.
-
Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour).
-
Visually inspect each solution for any signs of precipitation or cloudiness.
-
For a more quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC, spectrophotometry).
V. Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Factors influencing compound solubility in experimental buffers.
Caption: Impact of compound solubility on a hypothetical signaling pathway.
References
Navigating the Handling of Novel Research Compound VUF11211: A Guide to Best Practices
Efforts to generate a comprehensive technical support center for VUF11211, a specialized research compound, have revealed a significant lack of publicly available data regarding its specific storage, handling, and experimental protocols. Extensive searches for safety data sheets (SDS), product information, and published experimental procedures have not yielded specific guidance for this molecule.
This compound is identified as the chemical compound (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, with the PubChem CID 44592137 and ChEMBL identifier CHEMBL472288. Despite these identifiers, specific documentation from manufacturers or in research literature is not readily accessible.
Therefore, this guide provides a framework of best practices for researchers, scientists, and drug development professionals when encountering a novel or sparsely documented compound like this compound. The following recommendations are based on standard laboratory procedures for handling new chemical entities where specific data is unavailable.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: How should I store this compound upon receiving it?
A1: In the absence of specific manufacturer instructions, a conservative approach is critical. For a novel compound, it is recommended to store it in a tightly sealed container, protected from light and moisture. A standard storage condition for many research compounds is in a freezer at -20°C. For short-term storage, refrigeration at 2-8°C may be acceptable, but long-term stability should be assumed to be better at lower temperatures.
Q2: I need to prepare a stock solution of this compound. What solvent should I use?
A2: Solubility information for this compound is not publicly documented. Therefore, a solubility test with small amounts of the compound is recommended. Start with common laboratory solvents such as DMSO, ethanol, or methanol. Due to its molecular structure, this compound is likely to be more soluble in organic solvents than in aqueous solutions. When preparing a stock solution for biological experiments, DMSO is a common choice. However, it is crucial to determine the highest concentration achievable and to be mindful of the final DMSO concentration in your experimental setup, as it can have its own biological effects.
Q3: How can I handle this compound safely in the laboratory?
A3: As the toxicological properties of this compound are unknown, it should be handled with caution. Assume the compound is hazardous. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound or concentrated solutions should be performed in a chemical fume hood to avoid inhalation.
Q4: My experiment is giving inconsistent results. Could it be related to the handling of this compound?
A4: Inconsistency in results with a novel compound can stem from several factors related to its handling and stability:
-
Solution Stability: The stability of this compound in solution is unknown. It is best practice to prepare fresh solutions for each experiment or to conduct stability studies if solutions are to be stored. If you are using a stock solution that has been stored for some time, consider preparing a fresh one.
-
Freeze-Thaw Cycles: If you are storing stock solutions frozen, repeated freeze-thaw cycles can lead to degradation of the compound. Aliquoting the stock solution into single-use vials is highly recommended.
-
Light Sensitivity: The compound may be light-sensitive. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
General Experimental Workflow for a Novel Compound
The following diagram outlines a logical workflow for incorporating a novel compound like this compound into your research.
Data Summary: Assumed Best Practices
Since no quantitative data for this compound is available, the following table summarizes the recommended starting points and best practices for its handling and storage.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C, desiccated, protected from light. | Maximizes stability for a compound with unknown degradation profile. |
| Storage (Solution) | -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. | Prevents degradation from temperature cycling and contamination. |
| Recommended Solvents | 1. DMSO2. Ethanol3. Methanol | Common solvents for organic molecules in biological research. |
| Solution Preparation | Prepare fresh for each experiment or conduct a stability study for stored solutions. | Ensures consistent compound activity and minimizes variability. |
Disclaimer: The information provided above is based on general best practices for handling novel chemical compounds and is not based on specific data for this compound. Researchers should exercise caution and perform their own validation experiments. The most reliable source of information will be the direct supplier of the compound. It is highly recommended to contact the vendor to request a Safety Data Sheet or any available handling and storage information.
Technical Support Center: Interpreting Unexpected Results from VUF11211 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving VUF11211, a hypothetical inhibitor of the Gq alpha subunit of G protein-coupled receptors (GPCRs).
Troubleshooting Guides
Issue 1: this compound Shows Lower Potency or Efficacy Than Expected
Q: We are observing a significantly lower-than-expected potency (higher IC50) or a reduced maximal inhibition by this compound in our cellular assays. What could be the cause?
A: Several factors can contribute to reduced potency and efficacy. Consider the following possibilities:
-
Cellular Context: The expression levels of Gαq and the specific GPCR you are studying can vary significantly between cell lines.[1] Higher expression of Gαq may require higher concentrations of this compound to achieve inhibition.
-
Receptor Subtype: Different GPCRs that couple to Gq may have varying sensitivities to this compound.[2] Ensure that the receptor you are investigating is indeed sensitive to this inhibitor.
-
Assay Conditions: The kinetics of the cellular response you are measuring can influence the apparent potency. For example, in a calcium mobilization assay, the timing of this compound pre-incubation and agonist stimulation is critical.
-
Compound Stability: Ensure that this compound is properly stored and that the solvent used for dilution does not degrade the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low potency of this compound.
Issue 2: Unexpected Off-Target Effects are Observed
Q: We are seeing cellular effects that are inconsistent with Gq inhibition after treating with this compound. How can we investigate potential off-target effects?
A: Off-target effects are a concern with any small molecule inhibitor.[3][4][5] Here’s how you can approach this issue:
-
Counter-Screening: Test this compound against other G protein families (e.g., Gs, Gi/o) to assess its selectivity.
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that of a known, structurally different Gq inhibitor (e.g., YM-254890)[6].
-
Rescue Experiments: If possible, overexpress Gαq to see if the off-target effect is diminished.
-
Target-Agnostic Approaches: Utilize transcriptomics or proteomics to get a broader view of the cellular pathways affected by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the canonical signaling pathway of Gq?
A1: Gq-coupled GPCRs, upon activation by a ligand, catalyze the exchange of GDP for GTP on the Gαq subunit.[7] This causes the dissociation of Gαq-GTP from the Gβγ dimer. Gαq-GTP then activates phospholipase C-beta (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Gq Signaling Pathway:
Caption: Canonical Gq signaling pathway.
Q2: Can this compound affect Gβγ-mediated signaling?
A2: While this compound is designed to inhibit the Gαq subunit, the release of free Gβγ is a consequence of G protein activation.[1] If this compound incompletely inhibits Gαq activation, some Gβγ may still be released, potentially leading to downstream signaling through effectors like certain adenylyl cyclases or ion channels.[1]
Q3: What are some appropriate positive and negative controls for a this compound experiment?
A3:
-
Positive Control (Inhibition): A well-characterized Gq inhibitor like YM-254890.[6]
-
Positive Control (Activation): An agonist for the specific Gq-coupled receptor you are studying.
-
Negative Control: Vehicle (the solvent in which this compound is dissolved).
-
Negative Control (Cellular): A cell line that does not express the target GPCR or Gαq.
Data Presentation
Table 1: Hypothetical Comparative Activity of this compound
| Parameter | This compound | YM-254890 (Control) |
| Target | Gαq | Gαq |
| IC50 (Calcium Mobilization) | 50 nM | 10 nM |
| Selectivity (vs. Gs) | >1000-fold | >1000-fold |
| Selectivity (vs. Gi/o) | >500-fold | >1000-fold |
| Solubility (PBS, pH 7.4) | 25 µM | 50 µM |
| Cell Permeability | High | High |
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on Gq-mediated calcium release.
-
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (and controls) to the wells and pre-incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a known concentration of the appropriate agonist to each well and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. Calculate the IC50 of this compound by plotting the inhibition of the agonist response against the concentration of this compound.
References
- 1. G protein αq exerts expression level-dependent distinct signaling paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Deciphering Off-Target Effects in CRISPR-Cas9 through Accelerated Molecular Dynamics - figshare - Figshare [figshare.com]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functions and regulatory mechanisms of Gq-signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
How to minimize variability in VUF11211 binding studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in VUF11211 binding studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule that acts as an allosteric inverse agonist. Its primary target is the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) involved in various immune responses. A radiolabeled version, [³H]this compound, is commonly used in binding studies to investigate its interaction with CXCR3.
Q2: What are the key binding parameters for [³H]this compound?
A2: [³H]this compound exhibits high affinity for the CXCR3 receptor. The key binding parameter is the equilibrium dissociation constant (Kd), which has been reported to be approximately 0.65 nM.
Q3: What are the major sources of variability in this compound binding assays?
A3: Variability in this compound binding assays can arise from several factors, including:
-
Pipetting errors: Inaccurate or inconsistent pipetting can significantly impact results, especially when preparing serial dilutions.
-
Reagent quality and consistency: Variations in the quality and concentration of reagents, including the radioligand, buffers, and cell membranes, can introduce variability.
-
Assay conditions: Inconsistent incubation times, temperature fluctuations, and variations in buffer composition (pH, ionic strength) can affect binding.
-
Cell membrane preparation: The quality and consistency of the cell membrane preparation expressing CXCR3 are critical.
-
Non-specific binding: High non-specific binding can mask the specific binding signal and increase variability.
-
Issues related to allosterism: As an allosteric modulator, this compound's binding can be influenced by the presence of other ligands, adding a layer of complexity to the assay.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound binding studies.
High Variability Between Replicates
Problem: I am observing significant variability between my replicate wells for total or non-specific binding.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques. For critical steps like serial dilutions, consider using automated liquid handlers to minimize human error.[1] |
| Improper Mixing | Ensure thorough mixing of all assay components in each well before incubation. |
| Inconsistent Incubation Conditions | Use a calibrated incubator with stable temperature control. Ensure all plates are incubated for the same duration. |
| Variable Cell Membrane Distribution | Vortex the membrane suspension before aliquoting to ensure a homogenous distribution in each well. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plate, as they are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water. |
Low Specific Binding Signal
Problem: The specific binding of [³H]this compound is very low, making the data unreliable.
Possible Causes and Solutions:
| Cause | Solution |
| Low Receptor Expression | Verify the expression level of CXCR3 in your cell membrane preparation. Consider using a cell line with higher receptor expression or optimizing transfection/induction conditions. |
| Degraded Radioligand | Check the age and storage conditions of your [³H]this compound stock. Radioligands can degrade over time, leading to reduced binding. |
| Suboptimal Assay Buffer | The composition of the binding buffer can significantly impact binding. Optimize the pH, ionic strength, and divalent cation concentrations. |
| Incorrect Incubation Time | Ensure the incubation time is sufficient to reach equilibrium. Determine the association and dissociation rates (kon and koff) to establish the optimal incubation time. |
| Ligand Depletion | If the concentration of the receptor is too high relative to the radioligand, it can lead to depletion of the free radioligand concentration. Reduce the amount of membrane protein per well. |
High Non-Specific Binding
Problem: The non-specific binding is high, compromising the assay window.
Possible Causes and Solutions:
| Cause | Solution |
| Radioligand Sticking to Surfaces | Add a carrier protein like bovine serum albumin (BSA) at 0.1-0.5% to the binding buffer to reduce non-specific binding to the assay plate and filter mats. |
| Inadequate Washing | Optimize the washing steps after incubation. Use ice-cold wash buffer and perform a sufficient number of washes to remove unbound radioligand without causing significant dissociation of the specific binding. |
| Choice of Filter Mats | Some filter mats have higher non-specific binding properties. Consider pre-soaking the filter mats in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand. |
| Hydrophobicity of the Radioligand | The chemical nature of this compound may contribute to non-specific binding. Experiment with different blocking agents in the assay buffer. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound binding studies.
Table 1: [³H]this compound Binding Affinity
| Parameter | Value | Receptor Source |
| Kd (nM) | 0.65 | Membranes from HEK293 cells stably expressing human CXCR3 |
Table 2: this compound Competitive Binding Parameters
| Parameter | Value | Assay Conditions |
| pKi | 9.1 | Competitive binding against [³H]-VUF11211 in a murine CXCR3 internalization assay. |
| Ki (nM) | 0.079 | Calculated from the pKi value (Ki = 10^(-pKi)). |
Note: IC50 values are dependent on the specific experimental conditions, particularly the concentration of the radioligand used. The Ki value is a more absolute measure of affinity.
Experimental Protocols
Cell Membrane Preparation for CXCR3 Binding Assays
This protocol describes the preparation of crude cell membranes from cells overexpressing the human CXCR3 receptor.
-
Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing human CXCR3 to a high density.
-
Harvesting: Detach the cells from the culture plates using a non-enzymatic cell dissociation solution to preserve receptor integrity.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final membrane pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% glycerol) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
[³H]this compound Saturation Binding Assay
This protocol is for determining the Kd and Bmax of [³H]this compound.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4).
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [³H]this compound.
-
Radioligand Dilutions: Prepare serial dilutions of [³H]this compound in the assay buffer. A typical concentration range would be 0.01 to 10 nM.
-
Non-Specific Binding: To the non-specific binding wells, add a high concentration of a non-labeled CXCR3 ligand (e.g., 10 µM of unlabeled this compound or another high-affinity CXCR3 antagonist) to block all specific binding sites.
-
Total Binding: To the total binding wells, add an equal volume of assay buffer.
-
Add Radioligand: Add the different concentrations of [³H]this compound to the respective wells.
-
Add Membranes: Add the CXCR3-expressing cell membrane preparation to all wells. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.5% PEI) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl).
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the [³H]this compound concentration and fit the data to a one-site binding model using non-linear regression to determine the Kd and Bmax.
[³H]this compound Competitive Binding Assay
This protocol is for determining the IC50 and Ki of unlabeled competitor compounds.
-
Assay Buffer and Plate Setup: Prepare the assay buffer and set up the 96-well plate as described for the saturation binding assay.
-
Competitor Dilutions: Prepare serial dilutions of the unlabeled competitor compound in the assay buffer.
-
Radioligand Concentration: Use a fixed concentration of [³H]this compound, typically at or below its Kd (e.g., 0.5 nM).
-
Assay Procedure:
-
Add the assay buffer to all wells.
-
Add the serial dilutions of the unlabeled competitor to the appropriate wells. For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of a known CXCR3 antagonist.
-
Add the fixed concentration of [³H]this compound to all wells.
-
Add the CXCR3-expressing cell membrane preparation to all wells.
-
-
Incubation, Filtration, and Counting: Follow the same procedures as for the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding as a function of the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound binding studies.
Caption: Experimental workflow for a [³H]this compound radioligand binding assay.
Caption: Troubleshooting workflow for high variability in this compound binding assays.
Caption: Simplified CXCR3 signaling pathway and the inhibitory effect of this compound.
References
Factors affecting the stability of VUF11211 in solution.
This technical support center provides guidance on the factors affecting the stability of VUF11211 in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the consistent performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a small molecule with the chemical name (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide.[1] Its molecular formula is C26H35Cl2N5O.[1] Based on its structure, it is a relatively complex molecule with several functional groups that could influence its stability, including an amide linkage and tertiary amines.
Q2: How should I store this compound?
For optimal stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Form | Solid (lyophilized powder) | Solids are generally more stable than solutions. |
| Temperature | -20°C or -80°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Dry, inert gas (e.g., argon, nitrogen) | Minimizes oxidation and hydrolysis. |
| Light | Protected from light (amber vial) | Prevents photodegradation. |
Q3: What solvents should I use to prepare this compound stock solutions?
It is recommended to prepare high-concentration stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents are generally good at solubilizing organic molecules and minimize the risk of hydrolysis that can occur in aqueous solutions.
Q4: What are the primary factors that can affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous experimental media can be influenced by several factors:
-
pH: The amide bond in this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain the pH of the solution within a neutral range (pH 6-8) unless your experimental protocol requires otherwise.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. For prolonged experiments, it is recommended to keep solutions cooled when possible.
-
Light Exposure: Although not definitively studied for this compound, many complex organic molecules are sensitive to light. It is good practice to protect solutions from direct light exposure.
-
Presence of Oxidizing Agents: The tertiary amines in the piperazine and piperidine rings could be susceptible to oxidation. Avoid strong oxidizing agents in your experimental buffer.
-
Enzymatic Degradation: If using this compound in biological systems (e.g., cell culture, plasma), metabolic enzymes could potentially modify the compound.[2]
Troubleshooting Guides
Issue 1: this compound Precipitates in my Aqueous Buffer
-
Problem: The compound is coming out of solution, leading to inaccurate concentrations and unreliable experimental results.
-
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound may have poor solubility in your aqueous buffer.
-
Solution: Decrease the final concentration of this compound. Perform a solubility test to determine its limit in your specific buffer.
-
-
Solvent Shock: The compound may be precipitating when the concentrated DMSO stock is diluted into the aqueous buffer.
-
Solution: Try to dilute the stock solution in a stepwise manner, vortexing between each step. Ensure the final concentration of DMSO is as low as possible while maintaining solubility, and that this concentration is consistent across all experiments (including vehicle controls).
-
-
pH-Dependent Solubility: The solubility of this compound may be sensitive to the pH of the buffer.
-
Solution: Empirically test the solubility at slightly different pH values around your target pH.
-
-
Issue 2: Loss of this compound Activity Over Time in an Experiment
-
Problem: The observed biological effect of this compound diminishes over the course of a long-term experiment.
-
Possible Causes & Solutions:
-
Chemical Degradation: The compound may be degrading in the experimental medium.
-
Solution: Prepare fresh solutions of this compound immediately before each experiment. If the experiment is lengthy, consider replacing the medium with freshly prepared compound at set intervals. You can assess stability using the protocol provided below.
-
-
Metabolic Degradation: In cell-based assays or in vivo studies, the compound may be metabolized by enzymes.[2]
-
Solution: This is a more complex issue. You may need to use metabolic inhibitors (if appropriate for your system) or design analogs of this compound with improved metabolic stability.[2]
-
-
Adsorption to Labware: The compound may be adsorbing to the surface of plastic or glass containers.
-
Solution: Consider using low-adhesion microplates or glassware. Including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer, if compatible with your assay, can sometimes mitigate this.
-
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your aqueous experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solution: Dilute the stock solution to a final concentration of 10 µM in your pre-warmed aqueous buffer. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and inject it into the HPLC system to get a baseline measurement of the peak area corresponding to this compound.
-
Incubation: Incubate the remaining test solution at the desired experimental temperature (e.g., 37°C).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area over time indicates instability.
Visualizations
Caption: Workflow for assessing this compound stability in aqueous buffer.
Caption: Hypothetical signaling pathway for a GPCR antagonist like this compound.
References
- 1. (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide | C26H35Cl2N5O | CID 44592137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for consistent VUF11211 results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for consistent and reliable results with VUF11211 (also known as DL-175), a biased allosteric agonist of the G protein-coupled receptor 84 (GPR84).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (DL-175) is a potent and selective allosteric agonist for the G protein-coupled receptor 84 (GPR84). As a biased agonist, this compound preferentially activates G-protein signaling pathways (specifically Gαi) over the β-arrestin recruitment pathway. This biased agonism allows for the selective activation of certain cellular responses, making it a valuable tool for studying GPR84 signaling in inflammatory and fibrotic diseases.
Q2: What are the key signaling pathways activated by GPR84?
A2: GPR84 is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Activation of GPR84 by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. GPR84 activation has also been shown to stimulate pro-inflammatory responses and enhance phagocytosis in immune cells like macrophages.
Q3: What is "biased agonism" and why is it important for this compound?
A3: Biased agonism refers to the ability of a ligand to selectively activate one signaling pathway over another downstream of the same receptor. This compound is a G-protein biased agonist, meaning it more potently activates the Gαi pathway (leading to changes in cAMP) than it recruits β-arrestin. This property is crucial as it allows researchers to dissect the distinct physiological roles of G-protein-mediated signaling versus β-arrestin-mediated signaling in GPR84 function.
Q4: In which cell types is GPR84 typically expressed?
A4: GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia. Its expression can be upregulated under inflammatory conditions. When choosing a cell line for your experiments, consider using cells that endogenously express GPR84 (e.g., THP-1 macrophages) or a recombinant system where GPR84 is stably expressed in a host cell line (e.g., CHO-K1 or HEK293 cells).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in functional assays (e.g., cAMP, β-arrestin). | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent volume dispensing. Optimize cell number per well to be in the linear range of the assay. |
| Cell health and passage number. | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Incomplete solubilization of this compound. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in assay buffer. | |
| Lower than expected or no response to this compound in a cAMP assay. | Low GPR84 expression in the chosen cell line. | Verify GPR84 expression levels by qPCR or Western blot. If using a recombinant cell line, consider selecting a clone with higher receptor expression. |
| Suboptimal concentration of forskolin (if used to stimulate adenylyl cyclase). | Perform a dose-response curve for forskolin to determine the optimal concentration that gives a robust signal without causing cytotoxicity. | |
| Degradation of cAMP by phosphodiesterases (PDEs). | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation and enhance the signal window. | |
| Inconsistent results in β-arrestin recruitment assays. | Low expression of β-arrestin in the cell line. | Some cell lines, like CHO-K1, have low endogenous β-arrestin levels. Consider using a cell line with higher expression or co-transfecting with a β-arrestin expression vector. |
| Assay kinetics and incubation time. | The interaction between GPR84 and β-arrestin may be transient. Perform a time-course experiment to determine the optimal incubation time for maximal signal. | |
| "Hook effect" due to high cell density. | An excessively high cell density can lead to a decrease in signal. Optimize the cell number per well to avoid this effect. | |
| Unexpected chemotactic response of macrophages to this compound. | This compound is a biased agonist and may not induce a strong chemotactic response compared to other GPR84 agonists like 6-OAU. | This may be an expected result due to the biased nature of this compound. Use a non-biased GPR84 agonist as a positive control for chemotaxis. |
| Suboptimal chemoattractant gradient. | Ensure a stable and appropriate concentration gradient of the chemoattractant in the chemotaxis chamber. | |
| Poor cell viability or motility. | Confirm the viability and general motility of the macrophages before the chemotaxis experiment. |
Experimental Protocols
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is adapted for a 384-well plate format using a commercial β-arrestin recruitment assay kit based on enzyme fragment complementation (e.g., PathHunter®).
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing GPR84 tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with the larger enzyme acceptor (EA).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control agonist (e.g., 6-OAU).
-
Detection reagents from the assay kit.
-
White, solid-bottom 384-well assay plates.
Methodology:
-
Cell Seeding:
-
Harvest and resuspend cells in culture medium to the optimized cell density (typically 5,000-10,000 cells per well).
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control agonist in assay buffer. It is recommended to perform an 8-point dose-response curve, starting from 10 µM.
-
-
Compound Addition:
-
Add 5 µL of the diluted compounds to the respective wells.
-
Include wells with assay buffer only as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes. The optimal incubation time should be determined empirically.
-
-
Detection:
-
Prepare the detection reagent solution according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
Plot the dose-response curves and calculate EC50 values.
-
Macrophage Chemotaxis Assay (Transwell)
This protocol describes a chemotaxis assay using a Transwell system with an 8 µm pore size membrane.
Materials:
-
THP-1 cells differentiated into macrophages (e.g., with PMA) or primary macrophages.
-
RPMI 1640 medium with 0.5% BSA.
-
This compound.
-
Positive control chemoattractant (e.g., C5a or 6-OAU).
-
Calcein-AM or other cell viability stain.
-
24-well Transwell plates.
Methodology:
-
Cell Preparation:
-
Harvest differentiated macrophages and resuspend them in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add 600 µL of RPMI 1640 with 0.5% BSA containing different concentrations of this compound or the positive control. Use medium without any chemoattractant as a negative control.
-
Add 100 µL of the cell suspension to the upper chamber (insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Cell Staining and Quantification:
-
Carefully remove the medium from the upper chamber and wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with a suitable dye (e.g., 0.5% crystal violet) or use a fluorescent-based quantification method.
-
For fluorescent quantification, incubate the insert in a solution of Calcein-AM, then measure the fluorescence of the migrated cells using a plate reader.
-
-
Data Analysis:
-
Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).
-
cAMP Accumulation Assay (HTRF)
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production in CHO-K1 cells stably expressing GPR84 using a commercial HTRF-based cAMP assay kit.
Materials:
-
CHO-K1-GPR84 cells.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).
-
This compound stock solution.
-
Forskolin.
-
HTRF cAMP assay kit reagents (cAMP-d2 and anti-cAMP cryptate).
-
Low-volume 384-well white plates.
Methodology:
-
Cell Preparation:
-
Harvest and resuspend CHO-K1-GPR84 cells in assay buffer to the optimized density.
-
-
Compound and Forskolin Addition:
-
Dispense 5 µL of the cell suspension into each well.
-
Add 2.5 µL of this compound at various concentrations.
-
Add 2.5 µL of forskolin at a concentration that gives 80% of its maximal response (EC80).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm) using a compatible plate reader.
-
Calculate the HTRF ratio and determine the concentration of cAMP from a standard curve.
-
Plot the dose-response curves for this compound and calculate IC50 values.
-
Data Presentation
Table 1: Comparative Potency of GPR84 Agonists in Functional Assays
| Compound | β-Arrestin Recruitment (EC50, µM) | cAMP Inhibition (IC50, µM) | Macrophage Chemotaxis (EC50, µM) |
| This compound (DL-175) | > 30 | 0.15 | > 10 |
| 6-OAU | 5.2 | 0.25 | 1.5 |
| Capric Acid | > 100 | 15 | > 100 |
Note: The values presented are representative and may vary depending on the specific experimental conditions and cell line used.
Visualizations
Validation & Comparative
VUF11211 Versus Orthosteric Radioligands for CXCR3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allosteric radioligand VUF11211 and orthosteric radioligands for the C-X-C chemokine receptor 3 (CXCR3). CXCR3, a G protein-coupled receptor (GPCR), is a key mediator of immune responses and a promising therapeutic target for inflammatory diseases and cancer. Understanding the distinct pharmacological properties of different radioligands is crucial for the accurate characterization of CXCR3 and the development of novel therapeutics.
Executive Summary
This compound is a potent and selective allosteric inverse agonist for CXCR3, meaning it binds to a site on the receptor distinct from the binding site of endogenous chemokines (the orthosteric site) and reduces the basal activity of the receptor. In contrast, orthosteric radioligands, such as radiolabeled CXCL10 and CXCL11, are derivatives of the natural chemokines that bind to the same site as the endogenous ligands.
The use of an allosteric radioligand like [³H]this compound offers significant advantages in studying allosteric modulators of CXCR3, as it avoids the complexities of binding competition between allosteric and orthosteric ligands that can occur when using orthosteric radioligands. This guide presents a comprehensive overview of the binding and functional characteristics of this compound in comparison to orthosteric ligands, supported by experimental data and detailed protocols.
Data Presentation
Table 1: Comparison of Binding Affinities for CXCR3
| Radioligand | Ligand Type | Binding Affinity (nM) | Notes |
| [³H]this compound | Allosteric Inverse Agonist | Kd = 0.65[1][2] | High affinity for a site distinct from the chemokine binding pocket. |
| [¹²⁵I]CXCL11 | Orthosteric Agonist | Ki = 0.069[3] | Highest affinity endogenous ligand for CXCR3. |
| [¹²⁵I]CXCL10 | Orthosteric Agonist | Ki = 12.5[3] | Endogenous ligand with high affinity. |
| [¹²⁵I]CXCL9 | Orthosteric Agonist | Ki = 45.2[3] | Endogenous ligand. |
Table 2: Functional Comparison of this compound Analogs and Orthosteric Ligands at CXCR3
| Ligand | Assay | EC₅₀ (nM) | Eₘₐₓ (% of CXCL11) |
| VUF11418 (this compound analog) | Gαi Recruitment | 160 | 80 |
| cAMP Inhibition | 180 | 90 | |
| β-arrestin Recruitment | >10,000 | <10 | |
| VUF10661 (this compound analog) | Gαi Recruitment | >10,000 | <10 |
| cAMP Inhibition | >10,000 | <10 | |
| β-arrestin Recruitment | 250 | 100 | |
| CXCL11 | Gαi Recruitment | 1.2 | 100 |
| cAMP Inhibition | 1.5 | 100 | |
| β-arrestin Recruitment | 8.9 | 100 | |
| CXCL10 | Gαi Recruitment | 3.2 | 85 |
| cAMP Inhibition | 4.0 | 80 | |
| β-arrestin Recruitment | 25 | 70 | |
| CXCL9 | Gαi Recruitment | 10 | 75 |
| cAMP Inhibition | 12 | 70 | |
| β-arrestin Recruitment | 80 | 60 |
Note: VUF11418 and VUF10661 are analogs of this compound and demonstrate the principle of biased agonism, where a ligand can preferentially activate one signaling pathway over another.
Mandatory Visualization
References
Validation of VUF11211's Inverse Agonist Activity at the CXCR3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inverse agonist activity of VUF11211 at the C-X-C motif chemokine receptor 3 (CXCR3). The performance of this compound is compared with other known CXCR3 modulators, supported by experimental data from peer-reviewed studies. This document includes detailed experimental protocols and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction to Inverse Agonism and CXCR3
G protein-coupled receptors (GPCRs), such as CXCR3, can exhibit spontaneous, agonist-independent activity, known as constitutive activity. While agonists activate GPCRs to elicit a biological response, and antagonists block the action of agonists, inverse agonists are a distinct class of ligands that bind to the constitutively active form of a receptor and reduce its basal signaling. This property makes them valuable tools for studying receptor pharmacology and potential therapeutic agents for diseases driven by aberrant GPCR signaling.
CXCR3 is a Gαi-coupled GPCR that plays a crucial role in immune cell trafficking and has been implicated in various inflammatory diseases and cancer. The development of ligands that can modulate its activity is of significant interest. This compound has been identified as a potent, allosteric inverse agonist of CXCR3. Its inverse agonist properties have been primarily characterized using a constitutively active mutant of the receptor, CXCR3 N3.35A, which mimics a state of heightened basal activity.
Comparative Analysis of CXCR3 Inverse Agonists
The following table summarizes the quantitative data on the inverse agonist and antagonist activities of this compound and other notable CXCR3 modulators, AMG487 and NBI-74330. It is important to note that while AMG487 and NBI-74330 are primarily characterized as antagonists, they have also demonstrated inverse agonist properties.
| Compound | Target | Ligand Type | Potency (IC50/Ki/Kd) | Assay Type | Cell Line/System | Reference |
| This compound | CXCR3 | Allosteric Inverse Agonist | Kd = 0.65 nM | Radioligand Binding ([³H]this compound) | HEK293 cells expressing CXCR3 | [1] |
| Constitutively Active CXCR3 (N3.35A) | Allosteric Inverse Agonist | Data not available in a comparative format | Functional Assays (e.g., GTPγS, cAMP) | - | - | |
| AMG487 | CXCR3 | Antagonist / Inverse Agonist | IC50 = 8.0 nM (vs. CXCL10 binding) | Ligand Binding | - | [2][3] |
| IC50 = 8.2 nM (vs. CXCL11 binding) | Ligand Binding | - | [2][3] | |||
| IC50 = 5 nM (vs. ITAC-induced Ca²⁺ mobilization) | Calcium Mobilization | - | [2] | |||
| Constitutively Active CXCR3 (N3.35A) | Inverse Agonist | Data not available in a comparative format | Functional Assays (e.g., GTPγS, cAMP) | - | - | |
| NBI-74330 | CXCR3 | Antagonist / Inverse Agonist | Ki = 1.5 nM (vs. [¹²⁵I]CXCL10 binding) | Ligand Binding | CHO cells expressing CXCR3 | [4] |
| Ki = 3.2 nM (vs. [¹²⁵I]CXCL11 binding) | Ligand Binding | CHO cells expressing CXCR3 | [4] | |||
| IC50 = 5.5 nM (vs. CXCL11-induced [³⁵S]GTPγS binding) | [³⁵S]GTPγS Binding | H9 cells (endogenous CXCR3) | [4] | |||
| Constitutively Active CXCR3 (N3.35A) | Inverse Agonist | Demonstrated full inverse agonism | Functional Assays | HEK293 cells expressing CXCR3 N3.35A | [5] |
Signaling Pathways and Experimental Workflows
To validate the inverse agonist activity of a compound like this compound, specific functional assays are employed to measure the reduction in the basal signaling of the receptor. The primary assays for a Gαi-coupled receptor like CXCR3 are the GTPγS binding assay and the cAMP inhibition assay.
CXCR3 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CXCR3 receptor. Upon binding of its natural chemokine ligands (CXCL9, CXCL10, CXCL11), the Gαi subunit of the coupled G protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). In its constitutively active state, the receptor signals through this pathway in the absence of an agonist. An inverse agonist would suppress this basal signaling.
Experimental Workflow: GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. For an inverse agonist, a decrease in the basal [³⁵S]GTPγS binding in membranes expressing the constitutively active receptor would be observed.
Experimental Workflow: cAMP Assay
This assay measures the intracellular levels of cAMP. For a Gαi-coupled receptor like CXCR3, activation leads to a decrease in cAMP. An inverse agonist would cause an increase in the basal cAMP levels in cells expressing the constitutively active receptor by inhibiting its spontaneous activity.
Experimental Protocols
[³⁵S]GTPγS Binding Assay Protocol (Adapted for CXCR3 Inverse Agonist Screening)
-
Membrane Preparation:
-
HEK293 cells stably expressing the constitutively active human CXCR3 N3.35A mutant are harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4). Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Varying concentrations of this compound or other test compounds.
-
Membrane suspension (typically 5-20 µg of protein per well).
-
[³⁵S]GTPγS (final concentration of 0.1-0.5 nM).
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are normalized to the basal binding (in the absence of any compound) and plotted against the logarithm of the compound concentration.
-
The IC50 value (the concentration of the compound that inhibits 50% of the basal [³⁵S]GTPγS binding) is determined using non-linear regression analysis.
-
cAMP Inhibition Assay Protocol (Adapted for CXCR3 Inverse Agonist Screening)
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the constitutively active human CXCR3 N3.35A mutant are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with assay buffer (e.g., HBSS).
-
Cells are then incubated with varying concentrations of this compound or other test compounds in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
The incubation is typically carried out at 37°C for 30 minutes.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based assays).
-
The detection reagents are added, and the plate is incubated for the recommended time.
-
The signal (e.g., fluorescence, luminescence, or absorbance) is read using a plate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The signal from the experimental wells is converted to cAMP concentrations using the standard curve.
-
The data are plotted as cAMP concentration versus the logarithm of the compound concentration.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal increase in cAMP levels) is determined using non-linear regression analysis.
-
Conclusion
This compound is a well-characterized allosteric inverse agonist of the CXCR3 receptor with high affinity. Its ability to reduce the constitutive activity of the receptor has been established, primarily through studies involving the constitutively active CXCR3 N3.35A mutant. While direct comparative data on the inverse agonist potency of this compound against other modulators like AMG487 and NBI-74330 is limited, the available information suggests that multiple chemical scaffolds can exhibit inverse agonism at CXCR3.
The provided experimental protocols for GTPγS binding and cAMP assays offer a robust framework for the validation and quantitative comparison of this compound and other potential CXCR3 inverse agonists. Further head-to-head studies are warranted to definitively establish the comparative efficacy and potency of these compounds, which will be crucial for their continued development as pharmacological tools and potential therapeutic agents.
References
- 1. Pharmacogenomics in the Intensive Care Unit: Focus on Potential I...: Ingenta Connect [ingentaconnect.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of VUF11211 and Alternative CXCR3 Antagonists
A comprehensive guide for researchers and drug development professionals on the cross-reactivity and selectivity profile of the CXCR3 antagonist VUF11211, in comparison to other widely studied antagonists, NBI-74330 and AMG487.
This guide provides a detailed comparison of the binding affinities and functional activities of three potent and selective antagonists for the C-X-C chemokine receptor 3 (CXCR3): this compound, NBI-74330, and AMG487. CXCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and is a key target in the development of therapies for autoimmune diseases, inflammatory conditions, and certain cancers. Understanding the selectivity and potential off-target effects of CXCR3 antagonists is paramount for advancing preclinical and clinical research.
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the available quantitative data for this compound, NBI-74330, and AMG487, focusing on their interaction with the CXCR3 receptor. This data is essential for comparing the potency and efficacy of these compounds.
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound | Human CXCR3 | Radioligand Binding ([³H]this compound) | Kd | 0.65[1] |
| NBI-74330 | Human CXCR3 | Radioligand Binding ([¹²⁵I]CXCL10) | pKi | 8.13 (~7.4)[2] |
| Human CXCR3 | Radioligand Binding ([¹²⁵I]CXCL10) | Ki | 1.5[3] | |
| Human CXCR3 | Radioligand Binding ([¹²⁵I]CXCL11) | Ki | 3.2[3] | |
| Human CXCR3 | Calcium Mobilization (CXCL10/CXCL11) | IC₅₀ | 7[2][4] | |
| Murine CXCR3 | Receptor Internalization | pA₂ | 7.84[2][5] | |
| AMG487 | Human CXCR3 | Radioligand Binding (CXCL10) | IC₅₀ | 8.0[4][6] |
| Human CXCR3 | Radioligand Binding (CXCL11) | IC₅₀ | 8.2[4][6] | |
| Human CXCR3 | Chemotaxis (CXCL9) | IC₅₀ | ~70 | |
| Human CXCR3 | Calcium Mobilization (ITAC/CXCL11) | IC₅₀ | 5[4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity. The Ki value for NBI-74330 was calculated from the provided pKi.
Selectivity Profile
-
NBI-74330 has been reported to exhibit no significant effect on the chemokine receptors CXCR4 or CCR7, indicating a degree of selectivity within the chemokine receptor family.[2]
-
AMG487 is described as a highly selective CXCR3 antagonist.[3]
Further studies are required to fully elucidate the off-target profile of this compound across a broad spectrum of GPCRs and other protein targets.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its alternatives.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To measure the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of a test compound for the CXCR3 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR3.
-
Cell membrane preparation buffer (e.g., 15 mM Tris-HCl, 0.3 mM EDTA, 2 mM MgCl₂, pH 7.4).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Radioligand (e.g., [³H]this compound or [¹²⁵I]CXCL10).
-
Test compounds (this compound, NBI-74330, AMG487) at various concentrations.
-
Non-specific binding control (a high concentration of a known CXCR3 ligand).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-CXCR3 cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard protein assay.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For saturation binding to determine Kd, vary the concentration of the radioligand.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Total binding is measured in the absence of a competitor, while non-specific binding is determined in the presence of a saturating concentration of a non-labeled CXCR3 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. For competition binding assays, IC₅₀ values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation. For saturation binding, Kd and Bmax (receptor density) are determined by non-linear regression.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by agonist stimulation of the CXCR3 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound in blocking agonist-induced calcium mobilization in CXCR3-expressing cells.
Materials:
-
HEK293 or CHO cells stably expressing human CXCR3.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CXCR3 agonist (e.g., CXCL10 or CXCL11).
-
Test compounds (this compound, NBI-74330, AMG487) at various concentrations.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the CXCR3-expressing cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compound to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the CXCR3 agonist into the wells and immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each well. The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist-induced response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR3 signaling pathway and a typical experimental workflow for characterizing CXCR3 antagonists.
Caption: CXCR3 Signaling Pathway and Antagonist Action.
Caption: Workflow for CXCR3 Antagonist Characterization.
References
- 1. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 2. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of VUF11211 with Other CXCR3 Small-Molecule Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of VUF11211, an allosteric inverse agonist of the C-X-C chemokine receptor 3 (CXCR3), with other well-characterized small-molecule CXCR3 antagonists, AMG487 and SCH 546738. This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate modulator for their specific research needs in areas such as inflammation, autoimmune diseases, and immuno-oncology.
Introduction to CXCR3 and its Modulators
The CXCR3 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in the immune system by mediating the trafficking of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. Its endogenous ligands are the chemokines CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). Dysregulation of the CXCR3 signaling axis is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.
This guide focuses on a comparative evaluation of three distinct small-molecule modulators of CXCR3:
-
This compound: A potent allosteric inverse agonist.
-
AMG487: A selective antagonist that has been evaluated in clinical trials.
-
SCH 546738: A highly potent, non-competitive antagonist.
Data Presentation: A Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound, AMG487, and SCH 546738, providing a clear comparison of their binding affinities and functional potencies.
Table 1: Binding Affinity Data
| Compound | Receptor | Ligand/Probe | Assay Type | Affinity (nM) | Reference |
| This compound | Human CXCR3 | - | Radioligand Binding (Kd) | 0.65 | [1][2] |
| AMG487 | Human CXCR3 | CXCL10 | Inhibition of Binding (IC50) | 8.0 | [3][4][5] |
| Human CXCR3 | CXCL11 | Inhibition of Binding (IC50) | 8.2 | [3][4][5] | |
| SCH 546738 | Human CXCR3 | - | Radioligand Binding (Ki) | 0.4 | [6] |
| Human CXCR3 | Radiolabeled CXCL10 | Displacement (IC50) | 0.8 - 2.2 | [7][8] | |
| Human CXCR3 | Radiolabeled CXCL11 | Displacement (IC50) | 0.8 - 2.2 | [7][8] |
Table 2: Functional Activity Data
| Compound | Assay Type | Cell Type | Stimulus | Potency (nM) | Reference |
| This compound | Inverse Agonism | Constitutively active mutant of CXCR3 | - | Data not available | [2] |
| AMG487 | Calcium Mobilization | ITAC-stimulated cells | ITAC | IC50 = 5 | [3] |
| Chemotaxis | CXCR3-expressing cells | IP-10 | IC50 = 8 | [3] | |
| Chemotaxis | CXCR3-expressing cells | ITAC | IC50 = 15 | [3] | |
| Chemotaxis | CXCR3-expressing cells | MIG | IC50 = 36 | [3] | |
| SCH 546738 | Chemotaxis | Human activated T cells | CXCL9, CXCL10, CXCL11 | IC90 ≈ 10 | [7][8] |
Table 3: Selectivity Profile
| Compound | Selectivity Information | Reference |
| This compound | Allosteric modulator, binds to a site distinct from orthosteric ligands. Specific selectivity panel data not available. | [9] |
| AMG487 | Described as a selective CXCR3 antagonist. | [3][5] |
| SCH 546738 | Highly selective; tested against a panel of 49 GPCRs with minimal off-target effects. Does not affect T cell chemotaxis induced by the CCR7 ligand CCL19. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field and can be adapted for specific laboratory conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the CXCR3 receptor (e.g., HEK293-CXCR3 or activated T cells) to a sufficient density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
For competition binding assays, add increasing concentrations of the unlabeled test compound (e.g., this compound, AMG487, or SCH 546738).
-
Add a constant concentration of a radiolabeled ligand that binds to CXCR3 (e.g., [³H]this compound or ¹²⁵I-CXCL10).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand.
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) or the Kd/Ki (dissociation/inhibition constant) by non-linear regression analysis.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by chemokine binding to CXCR3.
-
Cell Preparation:
-
Plate CXCR3-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye extrusion.
-
-
Compound Treatment:
-
Add varying concentrations of the antagonist (e.g., AMG487) to the wells and incubate for a specific period.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a specific concentration of a CXCR3 agonist (e.g., CXCL10 or CXCL11) to all wells simultaneously to stimulate the receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a percentage of the maximum response (agonist alone) against the concentration of the antagonist.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.
-
Chemotaxis Assay
This assay assesses the ability of a compound to block the directional migration of cells towards a chemokine gradient.
-
Cell Preparation:
-
Prepare a suspension of CXCR3-expressing cells (e.g., activated T cells) in a chemotaxis medium.
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.
-
In the lower chamber, add the chemotaxis medium containing a specific concentration of a CXCR3 chemokine (e.g., CXCL9, CXCL10, or CXCL11).
-
In the upper chamber, add the cell suspension. To test the inhibitory effect of a compound (e.g., AMG487 or SCH 546738), pre-incubate the cells with varying concentrations of the compound before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-3 hours).
-
-
Quantification of Migration:
-
After incubation, collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a cell counter or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of the test compound compared to the migration towards the chemokine alone.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 or IC90 value.
-
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to CXCR3 signaling and the experimental workflows.
Caption: CXCR3 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Classification of Compared Modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of [3H]this compound, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Allosteric Binding Site of VUF11211 on CXCR3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VUF11211, a potent and selective allosteric inverse agonist of the C-X-C motif chemokine receptor 3 (CXCR3), with other relevant CXCR3 modulators. Experimental data is presented to validate its allosteric binding site, offering insights for researchers in immunology, oncology, and drug discovery.
Introduction to this compound and its Allosteric Nature
This compound is a small molecule belonging to the piperazinyl-piperidine class that acts as an allosteric inverse agonist for the CXCR3 receptor.[1][2] Unlike orthosteric ligands that bind to the same site as the endogenous chemokines (CXCL9, CXCL10, and CXCL11), allosteric modulators bind to a distinct, topographically separate site on the receptor. This interaction modulates the receptor's conformation and its response to endogenous ligands. This compound exhibits high affinity for CXCR3, with a dissociation constant (Kd) of 0.65 nM.[1][2] Its characterization has been facilitated by the development of a radiolabeled form, [3H]this compound, which serves as a valuable tool for studying the pharmacology of CXCR3.[1]
A key characteristic of allosteric modulators is "probe-dependency," where the modulatory effect is dependent on the specific orthosteric ligand used to activate the receptor.[1] This phenomenon provides strong evidence for an allosteric binding mechanism. While direct quantitative data on the probe-dependent effects of this compound with different CXCR3 ligands (e.g., CXCL10 vs. CXCL11) is not extensively available in the public domain, the principle remains a cornerstone for validating its allosteric binding site.
Comparative Analysis of CXCR3 Ligands
To understand the unique properties of this compound, it is essential to compare its pharmacological profile with other known CXCR3 ligands, including orthosteric agonists and other allosteric modulators.
| Ligand | Type | Binding Site | Affinity (Ki/Kd) | Functional Effect | Reference |
| CXCL11 (I-TAC) | Orthosteric Agonist | Orthosteric | High (nM range) | Full agonist for G-protein activation and β-arrestin recruitment | [1] |
| CXCL10 (IP-10) | Orthosteric Agonist | Orthosteric | Moderate (nM range) | Agonist for G-protein activation and β-arrestin recruitment | [1] |
| This compound | Allosteric Inverse Agonist | Allosteric | 0.65 nM (Kd) | Reduces basal receptor activity and antagonizes agonist-induced signaling | [1][2] |
| NBI-74330 | Allosteric Antagonist | Allosteric | ~5 nM (Ki) | Blocks agonist-induced signaling | [3] |
| AMG487 | Allosteric Antagonist | Allosteric | ~2.6 nM (IC50) | Blocks agonist-induced signaling | [3] |
Experimental Validation of the Allosteric Binding Site
The validation of an allosteric binding site for a compound like this compound relies on a combination of binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental in demonstrating the interaction of a ligand with its receptor. The use of [3H]this compound has been instrumental in characterizing its binding properties.
Key Findings:
-
High-Affinity Binding: Saturation binding experiments with [3H]this compound on membranes from cells expressing CXCR3 reveal a single, high-affinity binding site with a Kd of 0.65 nM.[1]
-
Lack of Competition with Orthosteric Ligands: A crucial piece of evidence for an allosteric site is the inability of orthosteric ligands, such as CXCL10 and CXCL11, to completely displace the binding of [3H]this compound, and vice versa. Instead, they may exhibit negative cooperativity, where the binding of one ligand decreases the affinity of the other.
Experimental Workflow for Radioligand Binding Assay
Functional Assays
Functional assays are critical to demonstrate the modulatory effects of this compound on CXCR3 signaling. As an inverse agonist, this compound is expected to reduce the basal or constitutive activity of the receptor and antagonize the effects of agonists.
1. Calcium Mobilization Assay:
CXCR3 activation by its endogenous ligands leads to the activation of Gαq proteins, which in turn activate phospholipase C (PLC), leading to an increase in intracellular calcium levels.
Expected Results for this compound:
-
Inverse Agonism: In cells with constitutive CXCR3 activity, this compound should decrease basal intracellular calcium levels.
-
Antagonism: this compound should inhibit the calcium mobilization induced by orthosteric agonists like CXCL10 and CXCL11 in a concentration-dependent manner.
2. β-Arrestin Recruitment Assay:
Ligand-induced activation of CXCR3 also promotes the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.
Expected Results for this compound:
-
Inverse Agonism: In systems with constitutive β-arrestin recruitment, this compound should reduce this basal activity.
-
Antagonism: this compound should block the recruitment of β-arrestin to CXCR3 stimulated by agonists like CXCL11.
CXCR3 Signaling Pathways and Modulation by this compound
CXCR3 activation triggers two primary signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway. This compound, as an allosteric inverse agonist, stabilizes an inactive conformation of the receptor, thereby inhibiting both pathways.
Experimental Protocols
Radioligand Saturation Binding Assay with [3H]this compound
Objective: To determine the affinity (Kd) and density (Bmax) of this compound binding sites on CXCR3.
Materials:
-
HEK293 cells stably expressing human CXCR3
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4)
-
[3H]this compound (specific activity ~80 Ci/mmol)
-
Unlabeled this compound
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Harvest CXCR3-expressing HEK293 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add increasing concentrations of [3H]this compound to wells containing a fixed amount of membrane protein (e.g., 10-20 µg).
-
For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each radioligand concentration.
-
Plot specific binding versus the concentration of [3H]this compound and fit the data to a one-site binding model to determine the Kd and Bmax values.
-
β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound to modulate agonist-induced β-arrestin recruitment to CXCR3.
Materials:
-
Cells co-expressing CXCR3 and a β-arrestin-reporter fusion protein (e.g., PathHunter® β-Arrestin assay from DiscoveRx)
-
Cell culture medium
-
CXCL11 (or other CXCR3 agonist)
-
This compound
-
Assay buffer
-
Detection reagents for the specific reporter system
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Plating:
-
Plate the CXCR3/β-arrestin reporter cells in a 96-well assay plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for a specified time (e.g., 30 minutes) to assess its antagonist/inverse agonist effect.
-
Add a fixed concentration of CXCL11 (e.g., EC80) to stimulate β-arrestin recruitment. For inverse agonist assessment, add only this compound.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes).
-
-
Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to control wells (vehicle and maximum agonist response).
-
Plot the response versus the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value for antagonism.
-
Conclusion
The available evidence strongly supports the classification of this compound as a high-affinity, allosteric inverse agonist of CXCR3. Its unique mechanism of action, distinct from orthosteric ligands, makes it a valuable tool for dissecting the complex pharmacology of CXCR3 and a potential starting point for the development of novel therapeutics targeting this important chemokine receptor. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further investigate this compound and other allosteric modulators of CXCR3. Further studies focusing on the probe-dependent effects of this compound are warranted to provide a more complete picture of its allosteric properties.
References
- 1. Pharmacological characterization of [3H]this compound, a novel radiolabeled small-molecule inverse agonist for the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional Analysis of CXCR3 Splicing Variants and Their Ligands Using NanoBiT-Based Molecular Interaction Assays - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of VUF11211 binding affinity data across different studies.
For researchers, scientists, and professionals in drug development, understanding the consistency of binding affinity data is paramount for reliable preclinical research. This guide examines the reported binding affinity of VUF11211, a small-molecule inverse agonist of the C-X-C motif chemokine receptor 3 (CXCR3), and discusses the critical factors that influence the reproducibility of such data across different studies.
While a comprehensive comparative analysis of this compound binding affinity is limited by the availability of a single primary study, this guide provides a detailed overview of the existing data and the experimental protocols used. By understanding the nuances of the methodology, researchers can better interpret the available data and design future experiments to ensure robust and comparable results.
This compound Binding Affinity Data
The primary study characterizing the binding of this compound to CXCR3 reports a high affinity, as detailed in the table below.
| Compound | Target Receptor | Binding Affinity (Kd) | Publication |
| [³H]this compound | CXCR3 | 0.65 nM | Scholten et al., 2015[1] |
Note: The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a higher affinity of the ligand for its receptor.
Experimental Protocol: Radioligand Binding Assay
The binding affinity of this compound for CXCR3 was determined using a radioligand binding assay with tritiated this compound ([³H]this compound). The following is a summary of the experimental methodology described in the foundational study by Scholten et al. (2015).
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human CXCR3 were used.
-
Cell membranes were prepared from these cells to be used in the binding assay.
Saturation Binding Assay:
-
To determine the Kd, saturation binding experiments were performed.
-
Increasing concentrations of [³H]this compound were incubated with the cell membranes.
-
The incubation was carried out in a binding buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding was determined by adding a high concentration of an unlabeled competing ligand.
-
The reaction was terminated by rapid filtration, and the radioactivity bound to the membranes was quantified using liquid scintillation counting.
-
The specific binding was calculated by subtracting the non-specific binding from the total binding.
-
The Kd and Bmax (maximum number of binding sites) values were then determined by non-linear regression analysis of the specific binding data.
Factors Influencing Reproducibility
The reproducibility of binding affinity data is contingent on the meticulous control of various experimental parameters. Variations in the following aspects can lead to discrepancies in reported values across different laboratories and studies:
-
Cell Line and Receptor Expression Levels: The choice of cell line and the expression level of the target receptor can significantly impact binding affinity measurements.
-
Radioligand Properties: The specific activity, purity, and stability of the radioligand are critical for accurate results.
-
Assay Conditions: Parameters such as incubation time, temperature, pH, and ionic strength of the binding buffer must be consistent.
-
Definition of Non-Specific Binding: The choice and concentration of the competing ligand used to determine non-specific binding can affect the final calculated affinity.
-
Data Analysis Methods: The mathematical model used for data fitting and the software employed for analysis can introduce variability.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process, the following diagram illustrates a typical workflow for a radioligand binding assay.
This guide highlights the importance of standardized experimental protocols for ensuring the reproducibility of binding affinity data. While only a single study has reported the binding affinity of this compound for CXCR3, the detailed methodology provides a solid foundation for future research. By adhering to these established protocols and carefully controlling for potential sources of variability, the scientific community can build a more robust and comparable dataset for this and other important pharmacological compounds.
References
Assessing the specificity of VUF11211 for CXCR3 over other chemokine receptors.
For Researchers, Scientists, and Drug Development Professionals
Introduction to VUF11211
This compound is a small-molecule, allosteric inverse agonist belonging to the piperazinyl-piperidine class of compounds.[1] It has been shown to bind with high affinity to the human CXCR3 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and is implicated in various inflammatory diseases. A tritiated form, [3H]this compound, has been developed as a valuable tool for radioligand binding assays to characterize the pharmacology of CXCR3.[1]
The critical question for its therapeutic potential and its utility as a research tool is its selectivity. An ideal chemical probe should exhibit high affinity for its intended target (on-target) with minimal interaction with other related receptors (off-target) to avoid unintended biological effects. This guide details the methodologies to determine this specificity profile.
Quantitative Assessment of Specificity
To objectively assess the specificity of this compound, its binding affinity and functional activity must be quantified against a panel of chemokine receptors.
Data Presentation: Comparative Binding Affinity and Functional Activity
The following table provides a template for summarizing the quantitative data obtained from binding and functional assays. Values for this compound at CXCR3 are based on published data.[1] Hypothetical data for other receptors are included for illustrative purposes.
| Receptor Family | Receptor | Ligand | Binding Affinity (Kd/Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |
| CXC Receptors | CXCR3 | This compound | 0.65 | [Data Not Available] | Radioligand Binding ([3H]this compound) |
| CXCR1 | This compound | >10,000 | >10,000 | Competition Binding | |
| CXCR2 | This compound | >10,000 | >10,000 | Competition Binding | |
| CXCR4 | This compound | >10,000 | >10,000 | Competition Binding | |
| CC Receptors | CCR1 | This compound | >10,000 | >10,000 | Competition Binding |
| CCR2 | This compound | >10,000 | >10,000 | Competition Binding | |
| CCR5 | This compound | >10,000 | >10,000 | Competition Binding | |
| CCR7 | This compound | >10,000 | >10,000 | Competition Binding |
Kd: Dissociation constant; Ki: Inhibition constant; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's specificity. The following are generalized protocols for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd or Ki) of this compound for a panel of chemokine receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Stably express the chemokine receptor of interest in a suitable cell line (e.g., HEK293, CHO). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Saturation Binding (for CXCR3):
-
Incubate constant amounts of membranes expressing CXCR3 with increasing concentrations of [3H]this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled CXCR3 ligand.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
-
Competition Binding (for other chemokine receptors):
-
Incubate membranes expressing the target receptor with a fixed concentration of a suitable radioligand for that receptor.
-
Add increasing concentrations of unlabeled this compound.
-
Separate bound and free radioligand and quantify radioactivity as described above.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays (e.g., Calcium Mobilization)
Objective: To determine the functional activity (EC50 or IC50) of this compound at a panel of chemokine receptors.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the chemokine receptor of interest.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Performance:
-
Measure the baseline fluorescence of the cell suspension.
-
Add increasing concentrations of this compound to the cells.
-
For antagonist testing, pre-incubate the cells with this compound before adding a known agonist for the receptor.
-
Monitor the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a spectrofluorometer.
-
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound. Use non-linear regression to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of CXCR3 and a typical workflow for assessing the specificity of a compound like this compound.
Caption: Simplified CXCR3 signaling pathway upon ligand binding.
Caption: Experimental workflow for assessing this compound specificity.
Conclusion
A thorough assessment of this compound's specificity requires a systematic evaluation of its binding and functional activity across a broad panel of chemokine receptors. The methodologies and data presentation formats outlined in this guide provide a robust framework for such an investigation. The high affinity of this compound for CXCR3 positions it as a potent modulator of this receptor. However, only through comprehensive selectivity profiling can its full potential as a specific research tool or therapeutic lead be realized. The absence of such data in the public domain highlights a key area for future research to fully characterize this compound.
References
Safety Operating Guide
Navigating the Disposal of V-UF11211: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the chemical compound VUF11211 is paramount for ensuring a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide outlines a comprehensive framework for its handling and disposal, empowering researchers, scientists, and drug development professionals to manage this chemical responsibly.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Spill Management: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Do not use combustible materials, such as paper towels, to clean up spills of an unknown chemical.
Step-by-Step Disposal Protocol
The proper disposal of this compound, in the absence of a specific SDS, requires a conservative approach that prioritizes safety and environmental protection. The following workflow should be implemented:
1. Preliminary Assessment and Containment:
-
Treat as Hazardous: Assume this compound is a hazardous substance.
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unknown reactions.
-
Primary Container: Collect all this compound waste (solid and liquid) in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name ("this compound"), the words "Hazardous Waste," and the date of accumulation.
2. Consultation with Environmental Health and Safety (EHS):
-
Mandatory Contact: The most critical step is to contact your institution's Environmental Health and Safety (EHS) office. They are the definitive resource for guidance on the disposal of novel or uncharacterized chemicals.
-
Provide Information: Furnish the EHS office with all available information about this compound, including its chemical structure (if known), source, and any observed properties.
3. Waste Characterization and Profiling:
-
EHS Guidance: The EHS office will provide instructions for the proper characterization of the waste. This may involve analytical testing to determine its hazardous properties (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Waste Profile Sheet: A hazardous waste profile sheet will be completed based on the characterization, which is essential for the licensed waste disposal vendor.
4. Packaging and Labeling for Disposal:
-
Follow EHS Instructions: Package the waste according to the specific instructions provided by your EHS office and the licensed hazardous waste contractor. This will include using appropriate containers and secondary containment.
-
Complete Labeling: Ensure the final waste container is labeled with all required information, including the waste profile number provided by the EHS office.
5. Arranging for Pickup and Disposal:
-
Scheduled Pickup: Coordinate with your EHS office to arrange for the pickup of the hazardous waste by a licensed and certified disposal company.
-
Documentation: Retain all documentation related to the disposal of this compound for your records, in accordance with institutional and regulatory requirements.
The following table summarizes the key logistical and safety information for the disposal of a chemical with an unknown Safety Data Sheet:
| Aspect | Procedure | Key Considerations |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves. | Assume the highest level of hazard in the absence of specific data. |
| Handling | Use a chemical fume hood. Avoid creating dust or aerosols. | Minimize all routes of potential exposure. |
| Waste Segregation | Collect in a dedicated, labeled container. | Do not mix with other waste streams to prevent unknown chemical reactions. |
| Labeling | "Hazardous Waste," "this compound," date of accumulation. | Clear and accurate labeling is crucial for safe handling and disposal. |
| Primary Point of Contact | Institutional Environmental Health and Safety (EHS) Office. | EHS is the authoritative source for disposal guidance. |
| Disposal Method | Through a licensed hazardous waste disposal vendor. | Never dispose of unknown chemicals down the drain or in regular trash. |
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling VUF11211
Disclaimer: Specific safety and handling data for the chemical compound VUF11211 is not publicly available. The following guidance is based on general best practices for handling novel or poorly characterized chemical compounds in a laboratory setting and should be supplemented by a thorough risk assessment conducted by qualified personnel.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of the research compound this compound. Adherence to these protocols is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent chemical exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate for certain procedures. |
| Eyes | Safety goggles or a face shield | Safety goggles that provide a complete seal around the eyes are essential.[1][2][3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[1][3] |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1] |
| Respiratory | Fume hood or approved respirator | All handling of this compound, especially in solid form or when preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity. The following step-by-step plan outlines the key phases of handling this compound.
Preparation and Pre-Handling
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the nature of the procedure.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, solvent, and waste containers, inside the fume hood before handling the compound.
Handling and Experimental Use
-
Donning PPE: Put on all required PPE before entering the area where this compound is stored or handled.[5]
-
Weighing and Aliquoting: Carefully weigh the solid compound on weighing paper or in a tared container inside the fume hood. Avoid creating dust.
-
Solution Preparation: If preparing a solution, slowly add the solvent to the solid this compound to minimize splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Experimental Procedure: Conduct all experimental steps involving this compound within the fume hood.
Post-Handling and Decontamination
-
Decontaminate Surfaces: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. All this compound waste is considered hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6] |
| Liquid Waste | All liquid waste containing this compound must be collected in a compatible, leak-proof, and clearly labeled hazardous waste container.[7] Do not mix incompatible waste streams. |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Labeling Hazardous Waste: All hazardous waste containers must be labeled with the words "Hazardous Waste," a complete list of the contents, the date the container was filled, and the name of the generating laboratory or researcher.[7]
Workflow for Handling and Disposal of this compound
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
References
- 1. Types of PPE - Personal Protective Equipment (PPE) - Safety - Workplace guidance - Healthy Working Lives - Public Health Scotland [healthyworkinglives.scot]
- 2. Infection Prevention and Control [depts.washington.edu]
- 3. osha.gov [osha.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. osha.gov [osha.gov]
- 6. Biohazardous Waste Disposal – UF | EHS [ehs.ufl.edu]
- 7. my.enmu.edu [my.enmu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
